N-BOC-Aminomethylboronic acid pinacol ester
Description
Properties
IUPAC Name |
tert-butyl N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO4/c1-10(2,3)16-9(15)14-8-13-17-11(4,5)12(6,7)18-13/h8H2,1-7H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHBONRCKUQNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2144499-63-6 | |
| Record name | tert-butyl N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of N-BOC-aminomethylboronic Acid Pinacol Ester: A Technical Guide
Executive Summary
In modern medicinal chemistry and drug development,
Furthermore, this compound is increasingly utilized in modern drug discovery programs—such as the development of SOS1 inhibitors for KRAS-mutant cancers—where it is employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install functionalized aminomethyl moieties onto complex bicyclic heterocycles[2]. This whitepaper provides a comprehensive, self-validating protocol for the synthesis and analytical characterization of this critical intermediate, grounded in established mechanistic principles.
Strategic Overview & Mechanistic Rationale
The synthesis of
As a Senior Application Scientist, it is critical to understand the causality behind the selection of reagents and protecting groups in this workflow:
-
The Pinacol Ester (Bpin): Free boronic acids are highly polar, interact strongly with silica gel, and spontaneously dehydrate to form complex boroxine trimers. Masking the boron with a pinacol ligand sterically shields the empty p-orbital and prevents trimerization, allowing for standard organic workups and chromatographic purification.
-
The Nitrogen Source (LHMDS): Using ammonia gas for the amination of
-chloroboronic esters often leads to over-alkylation, generating secondary or tertiary amines. Lithium hexamethyldisilazide (LHMDS) acts as a bulky, mono-nitrogen source. The massive steric hindrance of the bis(trimethylsilyl)amine intermediate strictly precludes a second alkylation event[3]. -
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable to catalytic hydrogenation and strong nucleophiles, making it perfectly orthogonal to other protecting groups (like Fmoc or Cbz) during subsequent downstream peptide synthesis[4].
Synthetic workflow for N-Boc-aminomethylboronic acid pinacol ester via amination and protection.
Experimental Methodology
The following protocols are designed as self-validating systems to ensure high yield and purity.
Step 1: Synthesis of (Aminomethyl)boronic Acid Pinacol Ester Hydrochloride
Objective: Displace the
Reagents:
-
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
LHMDS (1.0 M in THF, 1.1 equiv)
-
Anhydrous THF
-
1.0 M HCl in diethyl ether
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add the chloromethylboronic ester (10.0 mmol) and dissolve in anhydrous THF (50 mL).
-
Cryogenic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Scientific Insight: The low temperature is critical to prevent premature decomposition of the
-chloroboronic ester and to control the exothermicity of the SN2 displacement. -
Nucleophilic Attack: Add LHMDS (11.0 mL, 11.0 mmol) dropwise via a syringe pump over 30 minutes[3]. Maintain the reaction at -78 °C for 1 hour, then gradually remove the cooling bath and allow the mixture to warm to room temperature (25 °C) over 12 hours.
-
Anhydrous Cleavage: Cool the mixture to 0 °C and quench by adding 1.0 M HCl in diethyl ether (20 mL). Scientific Insight: Why use ethereal HCl instead of aqueous HCl? Aqueous conditions risk partial hydrolysis of the pinacol ester to the free boronic acid. Anhydrous ethereal HCl selectively cleaves the N-TMS bonds and precipitates the amine as a highly pure hydrochloride salt.
-
Isolation: Filter the resulting white precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford the intermediate hydrochloride salt.
Step 2: Boc-Protection to Yield the Target Compound
Objective: Protect the highly reactive primary amine to prevent degradation and enable downstream coupling.
Reagents:
-
(Aminomethyl)boronic acid pinacol ester hydrochloride (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv)
-
Triethylamine (TEA, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
-
Free-Basing: Suspend the intermediate hydrochloride salt (8.0 mmol) in anhydrous DCM (40 mL) at 0 °C. Add TEA (20.0 mmol) dropwise. The suspension will become homogeneous as the free amine is generated.
-
Protection: Add Boc2O (8.8 mmol) in a single portion. Scientific Insight: A slight excess (1.1 equiv) is used because Boc2O slowly hydrolyzes in the presence of trace ambient moisture[4]. DCM is chosen over protic solvents to prevent competitive solvolysis of the anhydride.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Stain the plate with Ninhydrin. A successful reaction is indicated by the disappearance of the primary amine (which would otherwise stain a vivid purple/pink).
-
Workup & Purification: Quench the reaction with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (silica gel, 10-20% EtOAc in Hexanes) to yield the title compound as a crystalline white solid.
Analytical Characterization
Thorough characterization is required to validate the structural integrity of the synthesized building block. The presence of the boron atom introduces unique spectroscopic phenomena, most notably in the NMR spectra.
Spectroscopic Data Summary
| Analytical Method | Signal / Value | Assignment / Structural Interpretation |
| 1H NMR (400 MHz, CDCl3) | N-H : Carbamate proton, broadened by solvent exchange. | |
| B-CH2-N : Broadened significantly by 11B quadrupolar relaxation. | ||
| C(CH3)3 : Protons of the Boc protecting group. | ||
| C(CH3)2 : Protons of the pinacol ester methyls. | ||
| 13C NMR (100 MHz, CDCl3) | C=O : Carbamate carbonyl carbon. | |
| C-O : Pinacol ester quaternary carbons. | ||
| C-O : Boc group quaternary carbon. | ||
| B-CH2-N : Carbon adjacent to boron (quadrupolar broadening). | ||
| C(CH3)3 : Boc methyl carbons. | ||
| C(CH3)2 : Pinacol methyl carbons. | ||
| 11B NMR (128 MHz, CDCl3) | Typical chemical shift for alkyl-substituted boronic pinacol esters. | |
| HRMS (ESI-TOF) | m/z 280.1701 [M+Na]+ | Calculated for C12H24BNO4Na: 280.1696. Confirms exact mass. |
Expert Insight on Data Interpretation:
The 11B nucleus possesses a nuclear spin of I = 3/2, making it highly quadrupolar. This quadrupolar moment induces rapid relaxation of adjacent nuclei, which manifests as significant line broadening for the
References
- Title: Bicyclic heterocyclyl compounds and uses thereof (WO2020180770A1)
- Title: Synthesis of biologically active boron-containing compounds Source: PMC - NIH URL
- Title: Synthesis of N-BOC amines by various routes Source: ResearchGate URL
- Title: N-BOC-Aminomethylboronic acid pinacol ester (CAS: 2144499-63-6)
Sources
- 1. 2144499-63-6 CAS|((4,4,5,5-四甲基-1,3,2-二氧硼杂环戊烷-2-基)甲基)氨基甲酸叔丁酯|生产厂家|价格信息 [m.chemicalbook.com]
- 2. WO2020180770A1 - Bicyclic heterocyclyl compounds and uses thereof - Google Patents [patents.google.com]
- 3. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Physicochemical properties of N-BOC-aminomethylboronic acid pinacol ester
This technical guide provides a comprehensive analysis of N-BOC-aminomethylboronic acid pinacol ester , a critical building block in the synthesis of alpha-aminoboronic acid therapeutics (e.g., proteasome inhibitors like Bortezomib) and a versatile reagent in Suzuki-Miyaura cross-coupling reactions.
Executive Summary
N-BOC-aminomethylboronic acid pinacol ester (CAS: 2144499-63-6) represents a stabilized surrogate for alpha-aminoboronic acids. While free alpha-aminoboronic acids are kinetically unstable due to rapid protodeboronation, the introduction of the pinacol ester and the tert-butoxycarbonyl (BOC) protecting group renders this reagent bench-stable. It serves as a linchpin in medicinal chemistry for installing the pharmacophore required for serine protease inhibition and as a nucleophile in palladium-catalyzed cross-couplings to access alpha-aminoalkyl scaffolds.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Specification |
| IUPAC Name | tert-Butyl ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)carbamate |
| Common Name | N-BOC-aminomethylboronic acid pinacol ester |
| CAS Number | 2144499-63-6 (Specific); Related: 185458-24-2 (Generic/Derivatives) |
| Molecular Formula | C₁₂H₂₄BNO₄ |
| Molecular Weight | 257.18 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC1OB(OC1(C)C)C |
| Structure | A carbamate-protected primary amine attached to a methyl-boronate pinacol ester.[1][2][3][4][5][6][7][8] |
Physicochemical Profile
Physical State & Thermodynamics
-
Appearance: White to pale cream crystalline solid.
-
Melting Point: Typically low-melting solid (often reported in the range of 35–45°C or higher depending on purity). Unlike its aryl analogs (which melt >160°C), the alkyl chain provides less lattice energy.
-
Solubility:
-
High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol, DMSO, DMF.
-
Low/Insoluble: Water (hydrophobic Boc/Pinacol groups), Hexanes (moderate solubility).
-
Stability & Reactivity
-
Hygroscopicity: Moderately hygroscopic. The pinacol ester is hydrolytically robust compared to the free acid but can hydrolyze slowly in the presence of atmospheric moisture over extended periods.
-
Thermal Stability: Stable at room temperature for short durations; however, long-term storage at -20°C is mandatory to prevent slow oxidation or hydrolysis.
-
Chemical Stability (The Alpha-Amino Effect):
-
Free Amine Risk: If the BOC group is removed without immediate reaction, the free alpha-amino group can coordinate intramolecularly with the boron empty p-orbital. This facilitates protodeboronation (C-B bond cleavage), releasing the amine and boric acid.[9]
-
BOC Stabilization:[9] The electron-withdrawing carbonyl of the BOC group reduces the nucleophilicity of the nitrogen, preventing this coordination and stabilizing the C-B bond.
-
Mechanistic Insights: Stability & Degradation
The utility of this reagent hinges on the balance between reactivity and stability. The diagram below illustrates the critical "Protodeboronation" pathway that necessitates the BOC protection.
Figure 1: The mechanism of protodeboronation in alpha-aminoboronic acids. The BOC group is essential to block the N→B interaction that triggers decomposition.
Synthesis & Experimental Protocols
Synthesis via Matteson Homologation
The most authoritative method for synthesizing this compound is the Matteson Homologation , which allows for stereochemical control (if chiral diols are used) and high yields.
Protocol Summary:
-
Reagents: Pinacol boronic ester, Dichloromethane (DCM), n-Butyllithium (n-BuLi), LiHMDS (Lithium hexamethyldisilazide).
-
Step 1 (Homologation): DCM is deprotonated by n-BuLi at -100°C to form LiCHCl₂, which inserts into the B-C bond of the boronic ester.
-
Step 2 (Substitution): The resulting alpha-chloro boronic ester is treated with LiHMDS to displace the chloride, installing the nitrogen.
-
Step 3 (Protection): Immediate quenching with Boc₂O protects the amine.
Standard QC Protocol (NMR Characterization)
To validate the integrity of the reagent before use, run a ¹H NMR in CDCl₃.
-
¹H NMR (400 MHz, CDCl₃):
- 4.60–4.80 (br s, 1H, NH)
-
2.20–2.35 (d, 2H,
-B) — Diagnostic Peak -
1.45 (s, 9H, Boc
) -
1.25 (s, 12H, Pinacol
)
-
Criterion: The doublet at ~2.3 ppm must be sharp. Broadening or loss of this peak indicates oxidation or hydrolysis.
Suzuki-Miyaura Coupling Protocol
This reagent allows for the installation of the protected aminomethyl group onto aryl halides.
Reagents:
-
N-BOC-aminomethylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[11]·DCM (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: Dioxane/H₂O (9:1)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the aryl halide, boronate ester, and base. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Dioxane/Water.
-
Catalyst Addition: Add Pd catalyst quickly under Argon flow.
-
Reaction: Seal and heat to 80–100°C for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: The product will be UV active if the aryl group is present.
Handling & Storage Guidelines
| Parameter | Recommendation | Rationale |
| Storage Temp | -20°C | Retards hydrolysis and oxidation kinetics. |
| Atmosphere | Inert (Argon/N₂) | Prevents moisture absorption (hygroscopic pinacol). |
| Container | Amber Glass | While not strictly photosensitive, amber glass prevents incidental UV degradation of impurities. |
| Thawing | Equilibrate to RT | Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid. |
References
-
Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron.
-
CymitQuimica. (2024). Product Data Sheet: N-Boc-Aminomethylboronic acid pinacol ester (CAS 2144499-63-6).[12]
-
Buesking, A. W., Bacauanu, V., & Ellman, J. A. (2014). Asymmetric Synthesis of Protected α-Amino Boronic Acid Derivatives. Journal of Organic Chemistry.
-
Combi-Blocks. (2023). Safety Data Sheet: N-Boc-Aminomethylboronic acid pinacol ester.
-
Li, J., et al. (2016). Synthesis of α-Aminoboronic Acids. Chemical Society Reviews.
Sources
- 1. PubChemLite - 2144499-63-6 (C12H24BNO4) [pubchemlite.lcsb.uni.lu]
- 2. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate [oakwoodchemical.com]
- 3. 2144499-63-6|tert-Butyl ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 4. 4-(N-Boc-amino)phenylboronic acid pinacol ester 97 330793-01-6 [sigmaaldrich.com]
- 5. tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate 95 885693-20-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 12. N-Boc-Aminomethylboronic acid pinacol ester | CymitQuimica [cymitquimica.com]
A Technical Guide to the Spectral Analysis of N-BOC-Aminomethylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-BOC-aminomethylboronic acid pinacol ester (CAS 2144499-63-6) is a key building block in modern synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a protected amine and a boronic acid pinacol ester, making it a versatile reagent for the synthesis of complex nitrogen-containing boronic acids and their derivatives. These compounds are of significant interest in drug discovery, particularly as enzyme inhibitors and as coupling partners in Suzuki-Miyaura cross-coupling reactions. An in-depth understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and Key Functional Groups
The structure of N-BOC-aminomethylboronic acid pinacol ester, with the IUPAC name tert-butyl ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)carbamate, contains several key features that give rise to its characteristic spectral signature.
Caption: Molecular structure of N-BOC-aminomethylboronic acid pinacol ester.
The primary functional groups to consider in the spectral analysis are:
-
N-BOC (tert-butoxycarbonyl) group: This protecting group is characterized by a tert-butyl group (nine equivalent protons) and a carbonyl group.
-
Aminomethyl linker: A methylene (-CH2-) group bridges the nitrogen atom and the boron atom.
-
Pinacol ester group: This group, derived from pinacol, protects the boronic acid and is identified by its two equivalent dimethyl-substituted carbons, resulting in twelve equivalent protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For N-BOC-aminomethylboronic acid pinacol ester, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectral Data
The proton NMR spectrum of N-BOC-aminomethylboronic acid pinacol ester is relatively simple and highly informative. The expected signals are well-resolved and their integrations correspond directly to the number of protons in each chemical environment.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | tert-butyl (BOC group) |
| ~1.25 | Singlet | 12H | Methyl (Pinacol ester) |
| ~2.70 | Singlet | 2H | Methylene (-CH₂-) |
| ~5.00 | Broad Singlet | 1H | Amine (-NH-) |
Interpretation of the ¹H NMR Spectrum:
-
BOC Protons: The nine protons of the tert-butyl group are chemically equivalent and magnetically shielded, resulting in a sharp singlet at approximately 1.45 ppm.
-
Pinacol Ester Protons: The twelve protons of the four methyl groups on the pinacol ring are also equivalent, giving rise to another sharp singlet, typically found around 1.25 ppm.
-
Methylene Protons: The two protons of the methylene linker adjacent to the nitrogen and boron atoms appear as a singlet around 2.70 ppm. The lack of coupling is due to the absence of adjacent protons.
-
Amine Proton: The proton on the nitrogen atom is often observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. Its chemical shift can be variable and is dependent on solvent and concentration.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides further structural confirmation by identifying the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | Carbonyl (C=O) of BOC group |
| ~83.0 | Quaternary carbons of Pinacol ester |
| ~79.0 | Quaternary carbon of BOC group |
| ~28.5 | Methyl carbons of BOC group |
| ~24.8 | Methyl carbons of Pinacol ester |
| (Not typically observed) | Methylene carbon (-CH₂-) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the BOC protecting group is the most deshielded carbon, appearing at approximately 156.0 ppm.
-
Quaternary Carbons: The quaternary carbon of the tert-butyl group and the two equivalent quaternary carbons of the pinacol ester appear in the range of 79.0-83.0 ppm.
-
Methyl Carbons: The three equivalent methyl carbons of the BOC group are observed around 28.5 ppm, while the four equivalent methyl carbons of the pinacol ester appear at a slightly upfield position, around 24.8 ppm.
-
Methylene Carbon: The methylene carbon directly attached to the boron atom often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation caused by the boron atom.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For N-BOC-aminomethylboronic acid pinacol ester (Molecular Formula: C₁₂H₂₄BNO₄), the expected monoisotopic mass is approximately 257.18 g/mol . Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, which typically results in the observation of protonated or other adducted molecular ions.
Predicted Mass Spectrometry Data:
| m/z | Adduct Ion |
| ~258.187 | [M+H]⁺ (Protonated molecule) |
| ~280.169 | [M+Na]⁺ (Sodium adduct) |
| ~296.143 | [M+K]⁺ (Potassium adduct) |
Interpretation of the Mass Spectrum:
In a typical positive ion mode ESI-MS spectrum, the most prominent peak would correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 258.187. The presence of sodium and potassium adducts is also common, depending on the purity of the sample and the solvents used. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data described above. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of N-BOC-aminomethylboronic acid pinacol ester into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for this compound.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Sequence: Standard single-pulse experiment
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance)
-
Relaxation Delay: 2-5 seconds
-
Pulse Sequence: Proton-decoupled single-pulse experiment
Caption: A generalized workflow for NMR data acquisition and processing.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., 0.1% formic acid) can be added to the solution to promote protonation in positive ion mode.
Data Acquisition:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Scan Range: m/z 100-500
Conclusion
The spectral data for N-BOC-aminomethylboronic acid pinacol ester are straightforward and highly characteristic. The ¹H NMR spectrum clearly shows the distinct signals for the BOC, pinacol, and methylene protons, with integrations that align perfectly with the molecular structure. The ¹³C NMR spectrum corroborates this structure by identifying the key carbon environments. Finally, ESI-MS provides unambiguous confirmation of the molecular weight. This comprehensive spectral analysis serves as a reliable reference for chemists working with this important synthetic building block, ensuring accurate identification and quality assessment in their research and development endeavors.
References
No authoritative, publicly available experimental spectra were found in the initial search. The data presented in the tables are based on established chemical shift principles and data from closely related analogs. For definitive, lot-specific data, it is recommended to consult the certificate of analysis from a commercial supplier.
A Senior Application Scientist's Guide to N-BOC-Aminomethylboronic Acid Pinacol Ester: Commercial Availability, Strategic Application, and Protocol Validation
Abstract
This technical guide provides an in-depth analysis of N-BOC-aminomethylboronic acid pinacol ester, a versatile building block crucial for modern drug discovery and synthetic chemistry. We will navigate the complexities of its commercial landscape, delve into the strategic considerations for its application, and provide validated protocols for its use. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent's unique properties. We will explore not only the "how" but, more critically, the "why" behind its successful implementation in complex synthetic routes.
Introduction: The Rise of a Versatile Building Block
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and organic synthesis.[1][2] Their stability, low toxicity, and diverse reactivity have propelled them to the forefront of modern synthetic strategies.[3] Among these, N-protected aminomethylboronic acid pinacol esters represent a particularly valuable subclass, offering a unique combination of a stable, masked amino functionality and a versatile boronic ester for carbon-carbon bond formation.[4][5][6][7] The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone of this utility, providing robust protection under many reaction conditions while allowing for mild and selective deprotection.[8][][10]
This guide will focus on the commercial availability and application of the aliphatic N-BOC-aminomethylboronic acid pinacol ester and its widely used aromatic analogue, 4-(N-BOC-aminomethyl)phenylboronic acid pinacol ester. Understanding the nuances of these reagents is key to their successful application in areas ranging from peptide synthesis to the construction of complex heterocyclic scaffolds.[11][12]
Commercial Landscape and Key Variants
The term "N-BOC-aminomethylboronic acid pinacol ester" can be ambiguous. It is crucial to specify the exact chemical structure, as both aliphatic and aromatic variants are commercially available and serve different synthetic purposes.
Core Structures and Nomenclature
The two primary structures of interest are the aliphatic parent compound and its 4-substituted phenyl analogue. Their distinct properties and applications warrant individual consideration.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
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- 4. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Aminoboronic Acid Derivatives from Amines and Amphoteric Boryl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. lifetein.com [lifetein.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Technical Guide: The Strategic Role of BOC Protection in Aminomethylboronic Acid Pinacol Esters
Executive Summary
Molecule: N-Boc-aminomethylboronic acid pinacol ester (CAS: 104465-96-3)
Primary Function: A stabilized, bifunctional building block for the synthesis of
The
Part 1: The Stability Paradox & Mechanistic Role
The N B Interaction Problem
In a free
-
Protodeboronation: Hydrolysis of the C-B bond under mild conditions.
-
1,2-Migration: If a leaving group is present (common in synthesis intermediates), the "ate" complex triggers rearrangement.
-
Oligomerization: Intermolecular N
B coordination leads to stable, insoluble aggregates that are difficult to process.
The BOC Solution
The BOC group acts as an electron sink. The carbonyl oxygen withdraws electron density from the nitrogen, reducing its nucleophilicity. This prevents the intramolecular N
Visualization: Stability Mechanism
The following diagram illustrates the dichotomy between the unstable free amine and the stabilized BOC-protected form.
Figure 1: Mechanistic comparison showing how BOC protection prevents the destabilizing N->B coordination event.
Part 2: Synthetic Utility & Workflows
The BOC-protected aminomethylboronic ester is primarily synthesized via Matteson Homologation , a method that allows for precise stereocontrol if chiral diols (like pinanediol) are used, though the pinacol ester is often used for achiral building blocks or subsequent transesterification.
Synthesis via Matteson Homologation
The standard route involves the insertion of (dichloromethyl)lithium into a boronic ester, followed by nucleophilic displacement.
Key Advantage of BOC here: The displacement of the
Suzuki-Miyaura Coupling
The pinacol ester is robust enough to withstand Pd-catalyzed cross-coupling conditions.
-
Challenge: Base sensitivity. Strong bases (e.g., hydroxide) can attack the boron, leading to deboronation.
-
Solution: Use mild bases (e.g.,
, ) and anhydrous conditions where possible. The BOC group remains inert during this cycle.
Visualization: Synthetic Pathway
Figure 2: The standard synthetic workflow from raw materials to therapeutic application.
Part 3: Experimental Protocols
Standard Protocol: BOC Deprotection
Context: Removing the BOC group without destroying the boronic ester is the most failure-prone step. Aqueous acids can hydrolyze the pinacol ester to the free boronic acid (which is harder to handle). Recommendation:Anhydrous Acidolysis.
Materials:
-
Substrate: BOC-aminomethylboronic acid pinacol ester (1.0 eq)
-
Reagent: 4M HCl in 1,4-Dioxane (10-20 eq)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step:
-
Dissolution: Dissolve the BOC-protected substrate in a minimal amount of dry EtOAc or DCM. Cool the solution to 0°C in an ice bath.
-
Acid Addition: Dropwise add 4M HCl in Dioxane. Note: Gas evolution (isobutylene) will occur.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC (stain with Ninhydrin; free amine will turn purple/red, starting material is silent).
-
Precipitation (Self-Validating Step): As the reaction proceeds, the amine hydrochloride salt is often less soluble in the organic solvent and may precipitate as a white solid.
-
Workup:
-
If solid precipitates: Filter under inert atmosphere (Argon) and wash with diethyl ether.
-
If no precipitate: Concentrate in vacuo to ~10% volume, then add diethyl ether to induce precipitation.
-
Avoid: Do not perform an aqueous basic workup (e.g., NaHCO3 wash) on the free amine salt, as the free base is unstable. Store as the HCl salt.
-
Data Comparison: Protecting Group Stability
Table 1 illustrates why BOC is preferred over other amine protecting groups for this specific application.
| Protecting Group | Deprotection Condition | Compatibility with Boronates | Risk Factor |
| BOC (tert-Butyloxycarbonyl) | HCl/Dioxane or TFA/DCM | High | Low. Anhydrous acid leaves pinacol ester intact. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine (Base) | Low | High. Bases catalyze deboronation/hydrolysis. |
| Cbz (Carboxybenzyl) | H2 / Pd-C | Medium | Medium. Catalyst poisoning by Boron is possible. |
| Ac (Acetyl) | Strong Acid/Base hydrolysis | Very Low | Harsh conditions destroy the C-B bond. |
Part 4: References
-
Matteson, D. S., & Majumdar, D. (1980).
-Chloro Boronic Esters from Homologation of Boronic Esters. Journal of the American Chemical Society, 102(25), 7588–7590. Link -
Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. Link
-
Ellman, J. A., et al. (2008). Asymmetric Copper-Catalyzed Synthesis of
-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines. Journal of the American Chemical Society, 130(22), 6910–6911. Link -
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).[2][3] Journal of Peptide Research, 58(4), 338–341.[3] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Sources
Methodological & Application
N-BOC-aminomethylboronic acid pinacol ester in PROTAC linker synthesis
Application Note: Strategic Aminomethylation in PROTAC Linker Synthesis Using N-Boc-Aminomethylboronic Acid Pinacol Ester
Executive Summary
The efficacy of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the formation of a stable ternary complex between the target protein of interest (POI), the PROTAC molecule, and the E3 ubiquitin ligase[1]. The chemical linker connecting the POI ligand (warhead) and the E3 ligase ligand dictates the spatial trajectory and flexibility required for this complexation[1].
When optimizing linker length, a single-carbon extension can dramatically alter the degradation profile by shifting the exit vector trajectory. N-Boc-aminomethylboronic acid pinacol ester (CAS: 115056-06-9) serves as a premier bifunctional building block for this purpose. It enables the direct installation of a protected aminomethyl group onto aryl or heteroaryl halides via Suzuki-Miyaura cross-coupling[2], providing a rigidified one-carbon spacer and a versatile primary amine for subsequent linker assembly.
Mechanistic Rationale & Reagent Design
The structural components of N-Boc-aminomethylboronic acid pinacol ester are engineered to solve specific synthetic challenges in sp3-sp2 cross-coupling:
-
The Pinacol Ester (BPin): Provides thermodynamic stability against protodeboronation during storage, while maintaining high reactivity for transmetalation under palladium catalysis.
-
The Methylene Spacer (-CH2-): Introduces a critical one-carbon extension. Unlike standard alkylboronic acids, this sp3-hybridized carbon lacks
-hydrogens on an adjacent carbon atom, completely circumventing the notorious -hydride elimination pathway that typically plagues alkyl Suzuki couplings. -
The Boc-Protected Amine: A free primary amine would strongly coordinate to the palladium center, poisoning the catalyst and halting the reaction. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group prevents this coordination and provides an orthogonal handle for downstream deprotection[3].
Figure 1: Functional logic and causality of N-Boc-aminomethylboronic acid pinacol ester components.
Synthetic Workflow for PROTAC Assembly
The integration of this reagent into a PROTAC synthesis pipeline follows a highly reliable three-step sequence: Cross-Coupling
Figure 2: Step-by-step workflow for PROTAC linker synthesis utilizing aminomethylation.
Quantitative Data: Reaction Optimization
The cross-coupling of sp3-hybridized boronic esters requires careful selection of the palladium ligand. As demonstrated in Table 1, the bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) is vastly superior to monodentate triphenylphosphine. The large bite angle of dppf forces the intermediate palladium(II) complex into a geometry that accelerates the rate-limiting reductive elimination step, pushing the reaction to completion[2].
Table 1: Optimization of Suzuki-Miyaura Aminomethylation Conditions
| Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 | Na2CO3 | Toluene / H2O | 90 | 12 | 42% | Sluggish reductive elimination; high protodeboronation. |
| Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane / H2O | 90 | 12 | 78% | Improved bite angle accelerates C-C bond formation. |
| Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane / H2O | 120 (MW) | 2 | 88% | Optimal kinetic profile; rapid and clean conversion[2]. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure chemical integrity before proceeding, preventing the costly waste of advanced PROTAC intermediates.
Protocol A: Palladium-Catalyzed Aminomethylation (Microwave-Assisted)
Causality Check: 1,4-dioxane/water is chosen as the solvent system because it simultaneously dissolves the organic aryl halide and the inorganic K2CO3 base, ensuring a homogeneous biphasic interface for efficient transmetalation[2].
-
Preparation: In a microwave-safe vial, dissolve the Aryl Halide warhead (1.0 eq, e.g., 1.0 mmol) and N-Boc-aminomethylboronic acid pinacol ester (1.5 eq, 1.5 mmol, 385 mg) in 1,4-dioxane (5.0 mL).
-
Base Addition: Add a solution of K2CO3 (2.0 eq, 2.0 mmol, 276 mg) dissolved in deionized H2O (1.0 mL).
-
Deoxygenation: Purge the biphasic mixture with Argon gas for exactly 15 minutes. Crucial Step: Oxygen must be removed to prevent the oxidative homocoupling of the boronic ester and the oxidation of the Pd(0) active species.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 5 mol%, 36 mg). Seal the vial immediately[2].
-
Reaction: Heat the mixture to 120 °C under microwave irradiation for 2 hours[2].
-
Validation (LC-MS): Sample the organic layer. The reaction is validated when the starting material peak disappears and the product mass (
) appears. Self-Validation Check: If the starting material was an aryl bromide, the characteristic 1:1 isotopic doublet (M / M+2) will be replaced by a single product mass peak, confirming successful halogen displacement. -
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.
Protocol B: Orthogonal Boc Deprotection
Causality Check: Acidic removal of the Boc group generates a highly nucleophilic primary amine. Using anhydrous conditions prevents side reactions, and utilizing a scavenger (like triisopropylsilane, TIPS) captures the highly reactive tert-butyl carbocation byproduct[3].
-
Reaction: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Acidification: Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio by volume. (Optional: Add 2% v/v TIPS if electron-rich aromatic rings are present on the warhead).
-
Stirring: Stir at room temperature for 1–2 hours.
-
Validation (TLC/Ninhydrin): Spot the reaction on a silica TLC plate. Stain with Ninhydrin and heat. A bright purple/pink spot confirms the presence of the liberated primary amine.
-
Workup: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The product is obtained as a TFA salt, ready for immediate coupling.
Protocol C: PROTAC Assembly via Amide Coupling
Causality Check: HATU is utilized as the coupling reagent because it generates a highly reactive HOAt ester intermediate, which is excellent for coupling sterically hindered carboxylic acids (often found on E3 ligase-linker constructs) with the newly formed primary amine.
-
Activation: In a dry flask, dissolve the E3 Ligase-Linker-COOH construct (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to form the active ester.
-
Conjugation: Add the primary amine TFA salt (from Protocol B, 1.1 eq) dissolved in a minimal amount of DMF.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Validation (LC-MS): Confirm the formation of the high-molecular-weight PROTAC ternary complex precursor. The mass spectrum should show the exact mass of the fully assembled PROTAC (
and often due to the large size of the molecule). -
Purification: Purify directly via preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the final PROTAC.
References
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
-
Revolution Medicines, Inc. (2020). Bicyclic heterocyclyl compounds and uses thereof (Patent No. WO2020180770A1). World Intellectual Property Organization.
-
Wuts, P. G. M., & Greene, T. W. (2006). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
Sources
Application Notes & Protocols: N-BOC-Aminomethylboronic Acid Pinacol Ester as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Boron-containing compounds, once considered niche, have ascended to prominence, underscored by the clinical success of drugs like the proteasome inhibitor Bortezomib (Velcade®)[1][2][3][4]. This has catalyzed a significant interest in boronic acids and their derivatives as key pharmacophores and versatile synthetic intermediates[5][6][7].
N-BOC-aminomethylboronic acid pinacol ester stands out as a particularly valuable building block. Its structure strategically integrates three critical functionalities:
-
An aminomethyl group , protected by a tert-butyloxycarbonyl (BOC) group.
-
A boronic acid , masked as a stable pinacol ester.
-
A linker moiety (typically an aryl or alkyl chain) connecting these two groups.
This trifunctional nature allows for a modular and sequential approach to molecular synthesis. The pinacol ester provides enhanced stability over the free boronic acid, making the compound easier to handle, purify, and store while being fully compatible with a range of cross-coupling reactions[8][9]. The BOC protecting group offers robust protection for the amine under various conditions, yet it can be selectively removed to enable further elaboration of the molecule[10][11]. This guide provides an in-depth exploration of the applications and detailed protocols for leveraging this powerful building block in drug discovery campaigns.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance[12]. N-BOC-aminomethylboronic acid pinacol ester is an exemplary substrate for this transformation, allowing for the direct installation of the aminomethylphenyl boronate motif onto diverse molecular scaffolds[13][14].
Causality Behind the Experimental Design
The choice of the pinacol ester is deliberate. Compared to free boronic acids, which can undergo dehydration to form boroxines or be challenging to purify, pinacol esters are generally stable, crystalline solids with improved solubility in organic solvents[9]. This stability is crucial for ensuring reproducibility and scalability. In the Suzuki-Miyaura catalytic cycle, the boronic ester undergoes transmetalation with the palladium catalyst. The choice of base is critical; it must be strong enough to facilitate the formation of a more nucleophilic "ate" complex with the boron atom, but not so strong as to promote unwanted side reactions or degradation of sensitive functional groups[8]. Potassium acetate or potassium phosphate are often employed as mild bases that strike this balance effectively.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of N-BOC-aminomethylphenylboronic acid pinacol ester with an aryl bromide.
Materials:
-
N-BOC-aminomethylphenylboronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (10:1)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add N-BOC-aminomethylphenylboronic acid pinacol ester, the aryl bromide, and potassium phosphate.
-
Degassing: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) active catalyst.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst followed by the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Self-Validation: The success of the reaction is confirmed by the disappearance of starting materials and the appearance of a new, less polar spot on TLC. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application: Sequential Deprotection and Functionalization
A key advantage of this building block is the ability to unmask the primary amine after the initial C-C bond formation, providing a reactive handle for further molecular diversification. The BOC group is stable to the basic conditions of the Suzuki coupling but can be efficiently removed under acidic conditions.
Causality Behind the Experimental Design
The BOC group is cleaved via acid-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene gas and a proton. This process generates the corresponding amine salt. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are commonly used because they are effective and the reagents and byproducts are volatile, simplifying purification[15][16][17]. Milder, non-acidic methods, such as thermal deprotection, can also be employed for substrates with acid-sensitive functional groups[11][18].
Visualization: Deprotection and Amidation Workflow
Caption: Workflow for N-BOC deprotection and subsequent amidation.
Detailed Protocol: N-BOC Deprotection
This protocol describes a standard procedure for the acidic removal of the BOC protecting group.
Materials:
-
N-BOC protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (5-10 equiv) or 4M HCl in 1,4-Dioxane (5-10 equiv)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolution: Dissolve the N-BOC protected substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Acid Addition: Add the TFA or HCl/Dioxane solution dropwise to the stirred solution. Vigorous off-gassing (isobutylene) may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting residue is the amine salt (TFA or HCl salt).
-
Purification: The salt can often be used directly in the next step. If necessary, it can be purified by trituration with a non-polar solvent like diethyl ether or by recrystallization. To obtain the free amine, the salt is dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution or an organic base like triethylamine) followed by extraction.
Self-Validation: Complete deprotection is indicated by a significant shift to a more polar spot on TLC (often staying at the baseline). The formation of the amine salt can be confirmed by ¹H NMR (disappearance of the BOC singlet at ~1.4-1.5 ppm) and ESI-MS.
Stability, Handling, and Data
Storage and Handling
N-BOC-aminomethylboronic acid pinacol ester is a solid that is relatively stable to air and moisture compared to its corresponding free boronic acid[19]. However, for long-term storage and to ensure reproducibility, the following practices are recommended:
-
Storage: Store in a tightly sealed container at 0-8 °C[13].
-
Handling: Handle in a well-ventilated area or fume hood. While generally stable, boronic esters can be prone to slow hydrolysis or oxidation over time, so using fresh material from a reputable supplier is advised[9].
Summary of Reaction Parameters
| Reaction | Key Reagents | Catalyst/Promoter | Solvent | Temp. | Typical Yield |
| Suzuki-Miyaura Coupling | Aryl Halide, Base (K₃PO₄) | Pd(dppf)Cl₂ | Dioxane or Toluene/H₂O | 80-100 °C | 60-95% |
| N-BOC Deprotection | N/A | TFA or 4M HCl | DCM or Dioxane | 0 °C to RT | >95% (Quantitative) |
Conclusion
N-BOC-aminomethylboronic acid pinacol ester is a highly effective and versatile building block for drug discovery. Its pre-installed, orthogonally protected functional groups enable a powerful and modular synthetic strategy. By first engaging the stable pinacol boronate in robust C-C bond-forming reactions and subsequently unmasking the amine for further elaboration, medicinal chemists can rapidly access complex and diverse molecular libraries. The protocols outlined in this guide provide a solid foundation for the successful implementation of this reagent in any drug discovery program.
References
-
Title: Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions Source: eScholarship.org URL: [Link]
-
Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC (Molecules) URL: [Link]
-
Title: Aminoboronic Acids and Esters: From Synthetic Challenges to the Discovery of Unique Classes of Enzyme Inhibitors Source: ResearchGate (Request PDF) URL: [Link]
-
Title: A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester Source: HETEROCYCLES URL: [Link]
-
Title: boronic esters Source: Organic Syntheses Procedure URL: [Link]
-
Title: Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines Source: White Rose eTheses Online URL: [Link]
-
Title: Miyaura Borylation Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters Source: PMC URL: [Link]
-
Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL: [Link]
-
Title: Which boronic acids are used most frequently for synthesis of bioactive molecules ? Source: ChemRxiv URL: [Link]
-
Title: Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters Source: PubMed URL: [Link]
-
Title: α-Aminoboronates: Recent advances in their preparation and synthetic applications Source: ResearchGate (Request PDF) URL: [Link]
-
Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI (Molecules) URL: [Link]
-
Title: Suzuki-Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N‑Heterocyclic Carbene (NHC) Catalyst Source: PubMed URL: [Link]
-
Title: Assessing the stability and reactivity of a new generation of boronic esters Source: Poster Presentation URL: [Link]
-
Title: Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope Source: PMC (RSC Medicinal Chemistry) URL: [Link]
-
Title: Advances in boron compounds: Author's perspectives on their role in biotechnology from antimicrobial agents to cancer therapy Source: EUCHEMBIOJ Reviews URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC (Pharmaceuticals) URL: [Link]
-
Title: Synthesis of N-BOC amines by various routes Source: ResearchGate URL: [Link]
-
Title: Aminative Suzuki–Miyaura coupling Source: Science URL: [Link]
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: PMC - NIH URL: [Link]
-
Title: An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Application of Boronic Acid Derivatives Source: VTechWorks URL: [Link]
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: University College Cork URL: [Link]
-
Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI URL: [Link]
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- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chemimpex.com [chemimpex.com]
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Experimental setup for reactions involving N-BOC-aminomethylboronic acid pinacol ester
Introduction & Utility
N-BOC-aminomethylboronic acid pinacol ester is a critical pharmacophore precursor, primarily utilized in the synthesis of proteasome inhibitors (e.g., Bortezomib analogs) and serine protease inhibitors. Its structural value lies in the
However, this reagent presents a unique synthetic paradox: while the pinacol ester confers stability against oxidation and hydrolysis compared to the free boronic acid, the
This guide provides validated protocols to navigate these stability challenges during Cross-Coupling and Deprotection/Functionalization.
Chemical Stability & Handling
The N-BOC protection is not merely for amine masking; it electronically stabilizes the C-B bond. The free
| Parameter | Specification / Behavior |
| Storage | -20°C, Desiccated. Hygroscopic solid. |
| Solubility | Soluble in DCM, THF, MeOH, DMF. Low solubility in Hexanes. |
| Hydrolytic Stability | Moderate. Pinacol esters are kinetically stable but thermodynamically unstable toward hydrolysis in the presence of water/acid, reverting to the free boronic acid. |
| Protodeboronation Risk | High (post-deprotection). The N-BOC group prevents the "ate" complex formation required for some decomposition pathways. |
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Arylation of the
The Challenge: Slow Transmetallation
-Heteroatom-substituted boronates are notoriously sluggish in transmetallation due to the high electronegativity of the nitrogen, which reduces the nucleophilicity of the "ate" complex formed with the base. Furthermore, harsh bases (NaOH, KOtBu) accelerate protodeboronation.Optimized Conditions (Buchwald-Type)
This protocol utilizes a specialized precatalyst and a weak, anhydrous base system to favor coupling over deboronation.
Reagents:
-
N-BOC-aminomethylboronic acid pinacol ester (1.2 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂·DCM (0.02–0.05 equiv)
-
Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)
-
Solvent: 1,4-Dioxane : Water (10:1 v/v) or anhydrous THF for sensitive substrates.
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.
-
Solids Addition: Charge the vessel with the Aryl Halide (1.0 mmol), Boronate Ester (1.2 mmol, 308 mg), Catalyst (2-5 mol%), and K₃PO₄ (3.0 mmol).
-
Degassing: Seal the vessel. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (0.4 mL) via syringe.
-
Note: Water is essential for the boronic ester activation (formation of the boronate species), but excess water promotes hydrolysis. The 10:1 ratio is the "Goldilocks" zone.
-
-
Reaction: Heat to 80°C–100°C for 4–12 hours. Monitor by TLC or LCMS.
-
Checkpoint: Look for the disappearance of the aryl halide.[1] The boronate spot may streak on TLC; stain with KMnO₄ (boronates do not stain well with UV alone).
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hex/EtOAc).
Critical Insight: If the substrate contains base-sensitive groups, switch to Pd(AmPhos)₂Cl₂ with Cs₂CO₃ in anhydrous THF to minimize hydrolytic side reactions [1].
Protocol B: N-BOC Deprotection (The Danger Zone)
Objective: Removal of the BOC group to liberate the free amine for peptide coupling.
Risk: The free
Method: Anhydrous HCl/Dioxane (Preferred)
-
Dissolution: Dissolve the N-BOC precursor (1 mmol) in anhydrous DCM (2 mL) or 1,4-Dioxane (2 mL).
-
Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (5–10 equiv) dropwise.
-
Reaction: Stir at 0°C to RT for 1–2 hours.
-
Monitoring: TLC (ninhydrin stain will show the free amine as a red/purple spot; starting material does not stain).
-
-
Isolation:
-
Scenario A (Precipitation): If the product precipitates, filter under inert atmosphere and wash with Et₂O.
-
Scenario B (Soluble): Concentrate in vacuo at low temperature (<30°C) . Do not heat.
-
-
Storage: Store the resulting Hydrochloride salt at -20°C.
Diagram: Deprotection & Stability Logic
Figure 1: Stability pathway of
Protocol C: Peptide Coupling (Amide Bond Formation)
Objective: Coupling the
Reagents:
-
Amine-Boronate Salt (from Protocol B) (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
Coupling Agent: TBTU or HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5–3.0 equiv)
-
Solvent: Dry DMF or DCM.
Procedure:
-
Activation: Dissolve the Carboxylic Acid and TBTU/HATU in dry DMF. Add DIPEA (1.0 equiv) to activate the acid (stir 5 mins).
-
Addition: Add the Amine-Boronate Salt to the reaction mixture.
-
Neutralization: Immediately add the remaining DIPEA (1.5–2.0 equiv) to release the free amine in situ.
-
Why? Releasing the free amine in the presence of the activated ester ensures the amine reacts (forming the amide) faster than it can decompose (protodeboronation).
-
-
Workup: Standard aqueous workup (Citric acid wash removes unreacted amine; NaHCO₃ wash removes unreacted acid).
-
Note: Pinacol esters are robust enough for brief aqueous washes, but avoid prolonged exposure to high pH.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield in Suzuki | Protodeboronation of the starting material. | Switch to anhydrous conditions (Cs₂CO₃/THF). Lower temperature to 60°C. |
| Loss of Boron after Deprotection | Hydrolysis due to water in acid source. | Use fresh, anhydrous HCl in Dioxane. Avoid aqueous HCl. |
| Product Streaks on Silica | Boronic ester interacting with silanols. | Deactivate silica with 1% Et₃N in eluent, or use neutral alumina. |
| NMR shows broad peaks | Boron quadrupole relaxation or rotamers. | Heat NMR tube to 50°C (if stable) or switch solvent to d6-DMSO to break aggregation. |
References
-
Lipshutz, B. H., et al. (2021). "Sustainable Borylation Protocols." MDPI. Link
-
Daniels, B. E., & Stivala, C. E. (2018). "A solid-phase approach for the synthesis of α-aminoboronic acid peptides."[2][3][4] RSC Advances. Link
-
Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." The Journal of Organic Chemistry. Link
-
Yudin, A. K. (2019). "Catalytic protodeboronation of pinacol boronic esters." Chemical Science. Link
-
Common Organic Chemistry. (2023). "Boc Deprotection with TFA."[5] Link
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Precision Monitoring of N-BOC-Aminomethylboronic Acid Pinacol Ester in Suzuki-Miyaura Couplings
Application Note & Protocol Guide | AN-2026-BOC
Abstract
N-BOC-aminomethylboronic acid pinacol ester (CAS: 166329-43-7) is a critical reagent for introducing protected aminomethyl groups via Suzuki-Miyaura cross-coupling. However, its lack of a strong chromophore, susceptibility to on-column hydrolysis, and propensity for protodeboronation present unique analytical challenges. This guide provides validated protocols for Thin Layer Chromatography (TLC), LC-MS, and NMR monitoring, specifically designed to distinguish the active reagent from its hydrolysis byproducts and protodeboronated impurities.
Part 1: Chemical Profiling & Stability
Before initiating coupling reactions, the integrity of the starting material must be verified. Boronic esters are often presumed stable, but moisture sensitivity can lead to partial hydrolysis to the free boronic acid, altering stoichiometry.
NMR Characterization (The Gold Standard)
B NMR is the definitive method for distinguishing the pinacol ester from the free acid and tetrahedral boronate species.| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |
| 33 - 34 ppm | Broad Singlet | Pinacol Ester | Distinct from free boronic acid (~28-30 ppm, solvent dependent). | |
| ~5 - 10 ppm | Sharp Singlet | Tetrahedral Boronate | Indicates complexation with base/fluoride (active transmetalation species). | |
| 1.44 ppm | Singlet | Boc-tBu | Integration reference (9H). | |
| 1.25 ppm | Singlet | Pinacol-Me | Integration reference (12H). Loss of this peak indicates hydrolysis. | |
| 2.60 ppm | Doublet | N-CH₂ -B | Diagnostic methylene bridge. Shifts upfield upon protodeboronation. |
Critical Insight: If the
H NMR shows a ratio of Pinacol-Me (1.25 ppm) to Boc-tBu (1.44 ppm) lower than 1.33:1 (12H:9H), significant hydrolysis to the boronic acid has occurred.
Part 2: Rapid In-Process Control (IPC) - TLC
Standard UV visualization (254 nm) is ineffective for N-BOC-aminomethylboronic acid pinacol ester due to the lack of conjugation. Ninhydrin is also ineffective because the amine is Boc-protected.
The Curcumin Protocol (Boron-Specific)
Curcumin forms a colored complex (Rosocyanine) specifically with boron, making it the superior stain for this reagent.
Reagent Preparation:
-
Dissolve 100 mg Curcumin in 100 mL Ethanol.
-
Add 1 mL conc. HCl (Acidic conditions catalyze the complex formation).
Staining Procedure:
-
Run TLC (Standard Mobile Phase: 30% EtOAc in Hexanes).
-
Dip plate in Curcumin solution.
-
Heat gently with a heat gun.
-
Result: Boron-containing species appear as bright red/orange spots on a yellow background.
Interpretation:
-
High R
(~0.6-0.8): Intact Pinacol Ester. -
Mid R
(~0.3-0.5): Hydrolyzed Boronic Acid (often streaks). -
No Color: Protodeboronated byproduct (N-Boc-methylamine) or coupled product (unless product contains boron).
Alternative Stains
-
KMnO
: Stains the alkyl chain/Boc group (Yellow spot on purple). Non-specific but useful if Curcumin is unavailable. -
Iodine Chamber: Reversible, non-specific absorption.
Part 3: Quantitative Monitoring - LC-MS
LC-MS is the workhorse for reaction monitoring, but it is prone to the "Split Peak Artifact" where the pinacol ester hydrolyzes during the chromatography run.
The "Split Peak" Phenomenon
Under acidic HPLC conditions (e.g., 0.1% Formic Acid), the B-O bonds of the pinacol ester are labile. A single pure sample of N-BOC-aminomethyl-BPin may elute as two peaks:
-
Peak A (Earlier): Hydrolyzed Boronic Acid.
-
Peak B (Later): Intact Pinacol Ester.
Validation Step: To confirm if two peaks are actually one compound hydrolyzing on-column, re-inject the sample with a steeper gradient (shorter run time). If the ratio of Peak A:B changes, it is an on-column artifact.
Recommended LC-MS Conditions
-
Column: C18 (Low silanol activity preferred, e.g., Waters XBridge or Phenomenex Kinetex).
-
Mobile Phase A: Water + 10mM Ammonium Formate (pH ~6.5). Avoid strong acids like TFA.
-
Mobile Phase B: Acetonitrile.[1]
-
Detection:
-
MS (ESI+): Look for
(m/z 258) and (m/z 275). -
ELSD/CAD: Essential for quantitation as the starting material has negligible UV absorbance.
-
Figure 1: Analytical decision matrix for N-BOC-aminomethyl-BPin. Note the divergence based on UV inactivity.
Part 4: Reaction Monitoring (Suzuki-Miyaura)
The primary failure mode in coupling
The Pathway & Failure Modes
-
Desired Path: Transmetalation
Reductive Elimination Product. -
Failure Path (Protodeboronation): Base-catalyzed hydrolysis of the C-B bond yields N-Boc-methylamine (volatile, often invisible on TLC).
Figure 2: Mechanistic pathway highlighting the critical branching point between productive coupling and protodeboronation.
Troubleshooting Protocol
If conversion is low:
-
Check the Byproduct: Analyze the reaction headspace or crude mixture by GC-MS or
H NMR for N-Boc-methylamine (singlet at ~2.7 ppm, no boron coupling). -
Adjust Base: Switch from strong bases (K
PO , NaOH) to milder bases (K CO , CsF) or anhydrous bases (TMSOK) to reduce protodeboronation rates. -
Pre-catalyst: Ensure rapid oxidative addition by using active pre-catalysts (e.g., XPhos Pd G3) so the catalyst consumes the boronate faster than it can decompose.
References
-
Lawrence, K., et al. (2012). "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives."[2][3] Analytical Methods.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Genentech Researchers. (2014). "Accurate Analysis of Boronic Pinacol Esters using Low Residual Silanol Silica Based Reversed Phase HPLC." American Pharmaceutical Review.
-
Nieto-Oberhuber, C., et al. (2019). "Catalytic protodeboronation of pinacol boronic esters." Chemical Science.
Sources
- 1. Separation of Boric acid, triphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Troubleshooting & Optimization
Overcoming low yields in Suzuki coupling with N-BOC-aminomethylboronic acid pinacol ester
Technical Support Center: Optimization of -Aminomethylboronate Couplings
Ticket ID: SUZUKI-ALPHA-AMINE-001 Subject: Overcoming Low Yields with N-BOC-Aminomethylboronic Acid Pinacol Ester Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary & Root Cause Analysis
The Problem:
You are experiencing low yields or complete failure when coupling N-BOC-aminomethylboronic acid pinacol ester (and related
The Diagnosis: Rapid Protodeboronation
Unlike aryl boronates,
The Mechanism of Failure:
-
Hydrolysis: The pinacol ester hydrolyzes to the boronic acid in the presence of water/base.
-
Fragmentation: The resulting
-aminoboronic acid is thermodynamically unstable. It undergoes rapid protodeboronation, releasing the alkyl amine (N-BOC-methylamine) and boric acid before the palladium catalyst can transmetallate.[1]
Visualizing the Failure Mode
The following diagram illustrates the competition between the desired pathway (Cross-Coupling) and the fatal side reaction (Protodeboronation).
Caption: Figure 1. The "Death Spiral" of
Troubleshooting & FAQ (Quick Fixes)
If you must use the pinacol ester immediately without chemical modification, follow these guidelines.
Q: Can I use my standard
Q: I see the boronate spot disappear on TLC, but no product forms. Why? A: This confirms protodeboronation. The boronate has converted to volatile N-BOC-methylamine.[1]
-
Immediate Action: Increase boronate equivalents to 1.5 – 2.0 equiv .
Q: Does the protecting group matter? A: Yes. Never attempt this with a free amine. N-BOC is better, but N-Phthalimide is superior for stability (though harder to remove).[1] If N-BOC is required, you must control the pH strictly.[1]
Q: What is the "Slow Addition" trick? A: To favor the catalytic cycle over decomposition, keep the concentration of the boronate low relative to the catalyst.
-
Protocol: Dissolve the boronate in the reaction solvent and add it via syringe pump over 2–4 hours to the mixture containing the halide and catalyst.
Optimized Protocols
We recommend two distinct approaches. Method A is for rescuing the pinacol ester. Method B is the "Gold Standard" involving conversion to a trifluoroborate.
Method A: The Anhydrous "Rescue" (For Pinacol Esters)
Use this if you cannot chemically modify your starting material.
Logic: By excluding water, we prevent the formation of the unstable boronic acid intermediate. We use CsF or specialized bases to activate the pinacol ester directly.
Protocol:
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).
-
Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv) or
(1.5 equiv).[1] Note: CsF activates the boron without hydrolysis. -
Catalyst:
(5 mol%) + SPhos or XPhos (10 mol%). -
Temperature: 80°C – 100°C.
-
Procedure:
-
Flame-dry all glassware.[1]
-
Combine Aryl Halide (1.0 equiv), Base, and Catalyst under Argon.
-
Add Boronate (1.5 equiv).
-
Stir vigorously.
-
Method B: The Molander Protocol (Potassium Trifluoroborates)
Use this for high reliability and scalability. This is the industry standard for
Logic: Converting the pinacol ester to a potassium trifluoroborate (
Step 1: Conversion (One-Pot)
Treat your Pinacol Ester with
Step 2: The Coupling
| Component | Specification | Notes |
|---|
| Reagent | N-BOC-aminomethyl-
Catalyst & Ligand Selection Guide
For
| Ligand | Structure Class | Recommendation Level | Why? |
| XPhos | Biaryl Phosphine | High | Excellent for steric bulk; accelerates transmetallation of alkyl boronates.[1] |
| SPhos | Biaryl Phosphine | High | Very stable; good general purpose for difficult couplings. |
| RuPhos | Biaryl Phosphine | Medium | Better for electron-poor aryl halides or secondary amines.[1] |
| Tri-alkyl Phosphine | Medium | Highly active but air-sensitive and pyrophoric.[1] | |
| Tri-aryl Phosphine | Low | Avoid. Rates are too slow to compete with protodeboronation. |
Decision Logic for Researchers
Use this workflow to determine your experimental path.
Caption: Figure 2. Strategic decision tree for optimizing
References
-
Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008).[2] Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(5), 2052–2057. [Link]
- Key Insight: Establishes the trifluoroborate protocol as the robust solution for aminomethyl
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] [Link]
- Key Insight: Comprehensive review of protodeboron
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of the American Chemical Society, 130(29), 9629–9639. [Link]
- Key Insight: Validates the use of RuPhos and XPhos ligands for difficult alkyl-boron couplings.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Key Insight: While focused on fluoro-aryls, this paper details the "fast coupling vs.
Sources
- 1. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of Aminomethylations via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates [organic-chemistry.org]
Stability of N-BOC-aminomethylboronic acid pinacol ester to hydrolysis
Welcome to the technical support center for N-BOC-aminomethylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this versatile reagent, particularly its susceptibility to hydrolysis. Our goal is to empower you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity and success of your work.
Introduction to the Stability of N-BOC-Aminomethylboronic Acid Pinacol Ester
N-BOC-aminomethylboronic acid pinacol ester is a valuable building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. The pinacol ester serves as a protecting group for the boronic acid, enhancing its stability and ease of handling compared to the free boronic acid.[1][2] However, the ester is susceptible to hydrolysis, which can impact reaction outcomes, analytical results, and storage.[2][3] Understanding the factors that influence this hydrolysis is critical for its successful application.
This guide will delve into the mechanistic underpinnings of hydrolysis, the influence of experimental conditions, and practical strategies to mitigate or control this process.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of N-BOC-aminomethylboronic acid pinacol ester.
Q1: What is the primary mechanism of hydrolysis for N-BOC-aminomethylboronic acid pinacol ester?
A1: The hydrolysis of boronic esters, including the pinacol ester of N-BOC-aminomethylboronic acid, can proceed through different pathways depending on the pH of the medium.[4] Generally, it involves the nucleophilic attack of a water molecule or a hydroxide ion on the electron-deficient boron atom.[5] At neutral or acidic pH, water acts as the nucleophile. Under basic conditions, the more nucleophilic hydroxide ion accelerates the hydrolysis rate significantly.[4][5] The reaction is reversible, existing as an equilibrium between the ester and the corresponding boronic acid and pinacol.[3]
Q2: How does pH affect the stability of the ester?
A2: The pH of the solution has a profound impact on the rate of hydrolysis. The reaction is considerably accelerated at physiological pH (around 7.4) and under more basic conditions.[5][6] In contrast, under acidic conditions, the ester is generally more stable. However, very strong acidic conditions can also promote hydrolysis. For analytical purposes, such as RP-HPLC, using a high-pH mobile phase (e.g., pH 12) can surprisingly stabilize certain boronate esters by keeping the corresponding boronic acid in a charged state, which can be less prone to further reactions.[7][8]
Q3: I am observing significant hydrolysis of my N-BOC-aminomethylboronic acid pinacol ester during my reaction workup. What could be the cause?
A3: Hydrolysis during aqueous workups is a common issue. The primary cause is exposure to water, especially if the aqueous layer is neutral or basic. If your reaction conditions are anhydrous, the hydrolysis is likely occurring when you quench the reaction or perform an aqueous extraction.
Q4: How should I properly store N-BOC-aminomethylboronic acid pinacol ester to minimize hydrolysis?
A4: To ensure the long-term stability of N-BOC-aminomethylboronic acid pinacol ester, it should be stored in a cool, dry place.[9] The material is often described as moisture-sensitive.[10] Therefore, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to prevent exposure to atmospheric moisture.
Q5: Can the BOC protecting group be affected by the conditions that cause hydrolysis of the pinacol ester?
A5: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to the conditions that cause hydrolysis of the boronic acid pinacol ester, particularly under neutral or basic conditions.[11] The Boc group is primarily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[12][13] Therefore, you are unlikely to see significant Boc deprotection during typical aqueous workups that might hydrolyze the pinacol ester.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems related to the instability of N-BOC-aminomethylboronic acid pinacol ester.
Problem 1: Unexpected Product Formation or Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials. | Premature hydrolysis of the boronic ester to the less reactive boronic acid under the reaction conditions. | Ensure your reaction is rigorously anhydrous. Use dry solvents and reagents. If a basic aqueous solution is required, consider adding it slowly at a lower temperature to minimize hydrolysis before the coupling reaction can occur. |
| Formation of phenol byproduct. | Protodeboronation of the boronic acid formed from hydrolysis. This is more common with aryl boronic acids. | Minimize the amount of water in your reaction. Use a non-aqueous base if possible. |
| Inconsistent reaction results. | Variable amounts of hydrolysis in the starting material. | Check the purity of your N-BOC-aminomethylboronic acid pinacol ester before use, for example by NMR, to ensure it has not hydrolyzed during storage. |
Problem 2: Difficulty in Analyzing the Purity of N-BOC-Aminomethylboronic Acid Pinacol Ester by RP-HPLC
| Symptom | Possible Cause | Suggested Solution |
| Appearance of a new, more polar peak corresponding to the boronic acid. | On-column hydrolysis during the HPLC run.[7][14] | Use a column with low silanol activity (e.g., an XTerra MS C18 column) to minimize surface-catalyzed hydrolysis.[7][15] |
| Broad or tailing peaks. | Interaction with residual silanols on the column or on-column degradation. | Optimize your mobile phase. Consider using a non-aqueous, aprotic diluent for your sample.[8] In some cases, a highly basic mobile phase (pH > 12) can stabilize the ester.[7][8] |
| Irreproducible peak areas. | Inconsistent on-column hydrolysis between runs. | Minimize the analysis time by using a faster flow rate or a shorter column. Modulating the column temperature can also help.[7] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Hydrolytic Stability of N-BOC-Aminomethylboronic Acid Pinacol Ester
This protocol provides a general method to evaluate the stability of the title compound under specific pH conditions.
Materials:
-
N-BOC-aminomethylboronic acid pinacol ester
-
Buffer solutions of desired pH (e.g., pH 4, 7.4, and 10)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard (optional, for quantitative analysis)
-
HPLC or NMR spectrometer
Procedure:
-
Prepare a stock solution of N-BOC-aminomethylboronic acid pinacol ester in ACN.
-
In separate vials, add a known volume of the stock solution to a known volume of each buffer solution to achieve the desired final concentration.
-
Maintain the solutions at a constant temperature (e.g., room temperature or 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the hydrolysis if necessary (e.g., by rapid dilution in a cold, aprotic solvent).
-
Analyze the samples by a suitable analytical method (e.g., RP-HPLC or ¹H NMR) to determine the ratio of the remaining ester to the formed boronic acid.[4]
-
Plot the percentage of the remaining ester versus time for each pH condition.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the general hydrolysis of N-BOC-aminomethylboronic acid pinacol ester.
Caption: Hydrolysis of N-BOC-aminomethylboronic acid pinacol ester.
Logical Troubleshooting Workflow
This flowchart provides a step-by-step guide to diagnosing and resolving issues related to the stability of N-BOC-aminomethylboronic acid pinacol ester.
Caption: Troubleshooting workflow for stability issues.
References
- Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 244-249.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
-
Boronic acid. In Wikipedia. Retrieved from [Link]
- Jeon, H., Lee, J., & Kim, J. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(19), 11547-11566.
- Halliwell, D. E., & Hall, D. G. (2001). Structure, Properties, and Preparation of Boronic Acid Derivatives. In D. G. Hall (Ed.)
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). Chemistry Letters, 38(7), 734-735.
- On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (2008).
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). Organic letters, 13(19), 5032–5035.
- Expert Synthesis: The Role of Boronic Acid Pinacol Esters in Organic Chemistry. (2026, January 29).
- Murphy, C. L. W. (2012).
- Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. (2012).
- Synthesis and Application of Boronic Acid Deriv
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2008).
- SAFETY DATA SHEET: 4-[(N-BOC-amino)methyl]phenylboronic acid pinacol ester. Fisher Scientific.
- Assessing the stability and reactivity of a new generation of boronic esters. (2023).
- Stability of Boronic Esters to Hydrolysis : A Compar
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry, 49, 834-846.
- The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019).
- SAFETY DATA SHEET: 3-(N-Boc-amino)phenylboronic acid pinacol ester. Sigma-Aldrich.
- Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2013). Semantic Scholar.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2007). Journal of Organometallic Chemistry, 692(5), 784-790.
-
boronic esters. Organic Syntheses. Available at: [Link]
- On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. (2014). Journal of the American Chemical Society, 136(5), 1982-1989.
- Troubleshooting Guide. In Preparation of Methyl Ester Precursors of Biologically Active Agents.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- Why is boc stable to hydrolysis under basic conditions? Reddit.
- Troubleshooting incomplete Boc deprotection. Benchchem.
- Technical Support Center: Troubleshooting Boc Deprotection Failures. Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 330794-35-9 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester AKSci AMTB906 [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing protodeboronation of N-BOC-aminomethylboronic acid pinacol ester
Welcome to the technical support center for N-BOC-aminomethylboronic acid pinacol ester. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, particularly the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the stability and handling of N-BOC-aminomethylboronic acid pinacol ester.
Q1: What is protodeboronation and why is it a concern for my compound?
A: Protodeboronation, or protodeborylation, is a chemical reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This is a frequent and often frustrating side reaction in processes that use boronic acids and their esters, such as the Suzuki-Miyaura coupling.[1][2]
N-BOC-aminomethylboronic acid pinacol ester is susceptible because the C–B bond is inherently polar and can be attacked by a proton source (protonolysis). The pinacol ester provides some stability compared to the free boronic acid, but it is not immune, especially under non-optimal conditions.[3][4] The reaction is often accelerated by the presence of water, acids, or bases.
Caption: General mechanism of protodeboronation.
Q2: How does pH affect the stability of my boronic ester?
A: The pH of your reaction medium is a critical factor. Both acidic and basic aqueous conditions can promote protodeboronation, but through different mechanisms.[1][5]
-
Acidic Conditions: General acid catalysis involves a direct reaction between the boronic acid/ester and an acid, leading to protonolysis.[1]
-
Basic Conditions: In the presence of a base (like hydroxide), the boron atom can form a more reactive, tetravalent "ate" complex.[6] This complexation can weaken the C-B bond, making it more susceptible to cleavage. Studies have shown that some boronate esters can undergo base-mediated protodeboronation orders of magnitude faster than the corresponding free boronic acid.[5]
-
Neutral pH: While often safer, even neutral water can act as a proton source, leading to slow hydrolysis and subsequent protodeboronation over time.[3][4] For some heteroaromatic boronic acids, zwitterionic species that form at neutral pH can be highly reactive towards protodeboronation.[1]
Therefore, maintaining anhydrous and neutral conditions whenever possible is the first line of defense.
Troubleshooting Guide: Preventing Protodeboronation
This section provides actionable solutions to specific problems you may encounter during your experimental workflow.
Problem 1: Significant decomposition of starting material is observed during the reaction (e.g., Suzuki-Miyaura Coupling).
Root Cause Analysis: The most common culprits during a reaction are the presence of water and the choice of base. In Suzuki-Miyaura couplings, a base is required to activate the boronic ester for transmetalation.[6] However, strong aqueous bases (e.g., NaOH, K₂CO₃ in water) create a perfect environment for protodeboronation, competing with your desired coupling reaction.
Solutions & Protocols:
1. Rigorous Control of Anhydrous Conditions:
-
Glassware: Oven-dry all glassware (120 °C, >4 hours) and cool under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF and dioxane should be freshly dried over sodium/benzophenone or passed through a solvent purification system.
-
Reagents: Ensure all other reagents, especially the base and halide partner, are anhydrous.
2. Judicious Choice of Base and Solvent System: The goal is to find a base that is strong enough to promote transmetalation but weak enough, or used under conditions that minimize protodeboronation.
| Base | Solvent System | Rationale & Key Considerations |
| KOAc (Potassium Acetate) | Anhydrous Dioxane, Toluene, or DMF | (Recommended) KOAc is a mild base often sufficient for Miyaura borylation and subsequent coupling. Its use is well-established to suppress competing Suzuki coupling and associated protodeboronation.[6][7] |
| CsF (Cesium Fluoride) | Anhydrous Dioxane or THF | Fluoride ions can activate the boronic ester. CsF with a controlled amount of water has been used for deliberate protodeboronation, highlighting the need for strictly anhydrous conditions if used in coupling.[8] |
| Organic Bases (e.g., Et₃N, DIPEA) | Anhydrous THF, Dioxane | Can be effective and avoid introducing hydroxide ions. However, their basicity might be insufficient for less reactive coupling partners. |
| K₃PO₄ (Potassium Phosphate) | Anhydrous Toluene/Dioxane | A stronger inorganic base that is often used. Ensure it is finely powdered and rigorously dried before use. Can be more effective than carbonates but still carries a risk if moisture is present. |
Protocol: Example Suzuki-Miyaura Coupling with Minimized Protodeboronation
-
To an oven-dried flask under Argon, add your aryl halide (1.0 equiv), N-BOC-aminomethylboronic acid pinacol ester (1.2-1.5 equiv), and rigorously dried KOAc (3.0 equiv).[7]
-
Add your palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.
-
Add anhydrous dioxane or toluene via cannula or a dry syringe.
-
Degas the mixture by bubbling Argon through the solution for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting halide is consumed.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing catalyst loading for N-BOC-aminomethylboronic acid pinacol ester couplings
Welcome to the Catalysis Technical Support Center . This guide is engineered for researchers and drug development professionals facing bottlenecks in the Suzuki-Miyaura cross-coupling of N-Boc-aminomethylboronic acid pinacol ester.
Coupling primary alkyl boronic esters (C(sp3) centers) presents unique mechanistic hurdles compared to standard aryl (C(sp2)) couplings. This guide synthesizes field-proven causality, optimization strategies, and self-validating protocols to help you reduce catalyst loading and eliminate side reactions.
I. Diagnostic Workflow: Troubleshooting Coupling Failures
Before adjusting your stoichiometry, use the following diagnostic logic to identify the mechanistic failure point in your reaction.
Fig 1. Diagnostic workflow for troubleshooting N-Boc-aminomethylboronic ester couplings.
II. Knowledge Base: FAQs & Mechanistic Troubleshooting
Q1: Why am I seeing massive protodeboronation instead of my cross-coupled product?
The Causality: Protodeboronation is the undesired protonolysis of the C-B bond[1]. For N-Boc-aminomethylboronic acid pinacol ester, the adjacent heteroatom increases the polarity of the C-B bond. In basic aqueous media, the base coordinates to the empty p-orbital of the boron to form an 'ate' complex. If the transmetalation step to the Palladium(II) center is slow—which is typical for sterically hindered pinacol esters and C(sp3) carbons—the 'ate' complex undergoes premature cleavage (protonolysis)[2],[3].
The Solution: You must accelerate transmetalation so it outcompetes protodeboronation. Switch to a highly active precatalyst (e.g., XPhos-Pd-G3) that rapidly forms the active monoligated Pd(0) species, and use a milder base (like K
Q2: How do I reduce my Palladium loading from 10 mol% down to 1–2 mol% without stalling the reaction?
The Causality: High catalyst loading (10 mol%) is often used as a crutch to compensate for catalyst death (aggregation into inactive Pd black) or slow oxidative addition. By employing bulky, electron-rich ligands—such as dialkylbiaryl phosphines (XPhos) or N-Heterocyclic Carbenes (NHCs)—you provide immense steric bulk and strong
Q3: My N-Boc group is falling off during the reaction. How do I prevent debocylation?
The Causality: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to basic conditions, but the combination of high temperatures (>100 °C) and strong aqueous bases (KOH, NaOH) can induce hydrolysis of the carbamate.
The Solution: Utilizing a highly active Pd-G3/G4 system allows you to lower the reaction temperature to 60–80 °C. Pair this with a biphasic solvent system (e.g., Toluene/H
III. Quantitative Data: Catalyst System Optimization
To facilitate your optimization, the following table summarizes the kinetic and operational profiles of common catalyst systems used for primary alkyl-Bpin couplings.
Table 1: Catalyst Loading & Ligand Optimization Data
| Catalyst System | Ligand Type | Optimal Base / Solvent | Typical Loading | Transmetalation Rate | Protodeboronation Risk |
| XPhos-Pd-G3 | Bulky Biaryl Phosphine | K | 1 - 2 mol% | Very Fast | Low |
| PEPPSI-IPr | NHC (N-Heterocyclic Carbene) | K | 1 - 3 mol% | Fast | Moderate |
| Pd(dppf)Cl | Bidentate Phosphine | K | 5 - 10 mol% | Moderate | High |
| Pd(PPh | Monodentate Phosphine | Na | 10 mol% | Slow | Very High |
IV. Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) that establish a direct causal link between the operational step and the chemical outcome. If a checkpoint fails, the system provides immediate diagnostic feedback, preventing wasted downstream processing.
Objective: 2 mol% Pd-Catalyzed Suzuki-Miyaura Coupling of N-Boc-aminomethylboronic acid pinacol ester with an Aryl Halide.
Step 1: Reaction Assembly & Degassing
-
To an oven-dried Schlenk flask, add the Aryl Halide (1.0 equiv), N-Boc-aminomethylboronic acid pinacol ester (1.2 equiv), and K
PO (3.0 equiv). -
Add a solvent mixture of THF:H
O (10:1 ratio, 0.2 M concentration). -
Critical Step: Sparge the mixture with Argon for exactly 15 minutes. Oxygen presence will rapidly oxidize the electron-rich phosphine ligand, killing the catalyst.
Step 2: Catalyst Introduction
-
Add XPhos-Pd-G3 (2.0 mol%). The solution should transition from colorless to a pale yellow/orange, indicating the generation of the active Pd(0) species.
-
Heat the reaction mixture to 70 °C under rigorous stirring (800 rpm) to ensure optimal mixing of the biphasic system.
Step 3: In-Process Control (IPC) - The Validation Checkpoint
-
At t = 30 minutes: Withdraw a 10
L aliquot from the organic layer. -
Dilute with 1 mL of LC-MS grade Acetonitrile to quench the reaction.
-
Analyze via LC-MS:
-
Validation A (Success): Presence of the product mass [M+H] with <5% unreacted aryl halide. Proceed to Step 4.
-
Validation B (Failure - Protodeboronation): Detection of high levels of N-Boc-methylamine (the protodeboronated byproduct). Diagnostic Action: Your base is too strong or transmetalation is hindered. Lower temperature to 60 °C or switch to K
CO . -
Validation C (Failure - Stalled): High levels of unreacted starting materials and black precipitate (Pd black) observed. Diagnostic Action: Degassing was insufficient, leading to catalyst death.
-
Step 4: Workup & Isolation
-
Cool the validated reaction to room temperature.
-
Dilute with EtOAc and wash with saturated aqueous NH
Cl to neutralize the base and remove inorganic salts. -
Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
V. References
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes Source: Chemical Science (RSC Publishing) URL:
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC (NIH) URL:
-
Protodeboronation Source: Wikipedia (Chemistry Mechanisms) URL:
-
Suzuki-Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N‑Heterocyclic Carbene (NHC) Catalyst Source: PubMed (NIH) URL:
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N‑Heterocyclic Carbene (NHC) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of N-BOC-aminomethylboronic acid pinacol ester and how to avoid them
Technical Support Center: Handling & Optimization of N-BOC-Aminomethylboronic Acid Pinacol Ester
Executive Summary & Reagent Profile
N-BOC-aminomethylboronic acid pinacol ester is a specialized reagent used to install the protected aminomethyl moiety (
The proximity of the nitrogen atom to the boron center creates unique electronic effects. Unlike aryl boronates, the
Mechanism of Failure: Why Reactions Fail
To troubleshoot effectively, you must understand the invisible failure modes. The two primary enemies of this reagent are Base-Promoted Protodeboronation and Silica-Induced Degradation .
Visualizing the Instability (Protodeboronation Pathway)
The following diagram illustrates how standard basic conditions can trigger the destruction of your reagent before it enters the catalytic cycle.
Figure 1: Mechanism of base-promoted protodeboronation. The formation of the tetrahedral 'ate' complex increases electron density on the boron, facilitating the cleavage of the C-B bond, especially in the presence of proton sources (water/alcohols).
Troubleshooting Guide (Q&A)
This section addresses specific scenarios reported by users in the field.
Scenario A: "I see full consumption of the boronate on TLC, but the product is the deboronated amine (N-Boc-methylamine)."
Diagnosis: Protodeboronation. This occurs when the rate of transmetalation (the desired reaction with Pd) is slower than the rate of hydrolysis/deboronation. This is common when using aqueous bases or high temperatures.
Corrective Actions:
-
Switch Base: Replace carbonate bases (
, ) with mild, anhydrous bases. Potassium Phosphate ( ) or Cesium Fluoride ( ) are superior choices. -
Remove Water: Switch to anhydrous conditions. Water acts as the proton source for deboronation.[1]
-
Recommended Solvent System: Anhydrous 1,4-Dioxane or THF.
-
-
"Slow Release" Strategy: If the pinacol ester is too unstable, consider converting it to a Potassium Trifluoroborate (Molander Salt) or a MIDA Boronate . These derivatives release the active boronic acid species slowly, keeping the standing concentration low and minimizing side reactions [1].[1][2]
Scenario B: "My yield is low (10-20%), and the reaction turns black immediately."
Diagnosis: Catalyst Deactivation (Pd Black formation).
Corrective Actions:
-
High-Activity Catalyst: Move away from
. Use a catalyst system capable of rapid oxidative addition and transmetalation to outcompete degradation.-
Recommendation:
or XPhos Pd G2 . The bulky, electron-rich ligands on XPhos facilitate difficult couplings.
-
-
Load Higher: Increase catalyst loading to 5-10 mol% to compensate for poisoning.
Scenario C: "I isolated the product, but it degraded on the silica column."
Diagnosis: Acidic Hydrolysis on Silica. Pinacol esters, while relatively stable, can hydrolyze or streak on the acidic surface of silica gel, leading to mass loss.
Corrective Actions:
-
Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (
) in hexanes before loading your sample. -
The "Boric Acid" Trick: For pinacol esters specifically, adding 1% boric acid to the eluent can suppress the hydrolysis equilibrium, though this is rarely needed if the silica is neutralized [2].
-
Alternative Phase: Use Alumina (neutral) instead of silica for purification.
Optimized Experimental Protocols
Do not rely on generic Suzuki conditions. Use this optimized protocol designed specifically for unstable
Protocol: Anhydrous Cross-Coupling of N-BOC-Aminomethylboronate
Reagents:
-
Aryl Halide (1.0 equiv)
-
N-BOC-Aminomethylboronic acid pinacol ester (1.2 - 1.5 equiv)
- (0.05 equiv)
- (3.0 equiv, finely ground, anhydrous)
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the anhydrous 1,4-dioxane with Argon/Nitrogen for at least 15 minutes. Oxygen promotes homocoupling and catalyst death.[3]
-
Assembly: In a glovebox or under strict Schlenk conditions, combine the Aryl Halide, Boronate Ester, Base, and Catalyst in a reaction vial.
-
Solvation: Add the degassed solvent. Seal the vial with a Teflon-lined cap.
-
Reaction: Heat to 80°C - 90°C . Note: Do not exceed 100°C.
-
Monitoring: Monitor by LC-MS. Look for the product mass. If the boronate is consumed but starting halide remains, add another 0.5 equiv of boronate.
-
Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd and salts). Concentrate.
-
Purification: Flash chromatography on neutralized silica (pre-washed with 1%
/Hexanes).
Data Summary: Base Selection Impact
| Base System | Solvent | Water Content | Yield (Typical) | Main Side Product |
| DME/Water | High | < 30% | Deboronated Amine | |
| Toluene | Low | 40-50% | Homocoupling | |
| Dioxane | Anhydrous | 75-90% | None (Trace) | |
| THF | Anhydrous | 60-70% | Unreacted Halide |
Decision Logic for Optimization
Use this flow to determine your next step if the standard protocol fails.
Figure 2: Optimization logic flow for N-BOC-aminomethyl coupling reactions.
References
-
Protodeboronation Mechanisms & Mitigation
-
Stability of Boronic Esters on Silica
-
Preparation of Alpha-Aminoboronic Acids
-
Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Journal of Organic Chemistry.
-
-
MIDA Boronates as Stable Alternatives
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed. Journal of the American Chemical Society.[5]
-
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Technical Support Center: Improving the Solubility of N-BOC-Aminomethylboronic Acid Pinacol Ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in the laboratory: the solubility of N-BOC-aminomethylboronic acid pinacol ester in organic solvents. Our goal is to equip you with the expertise and practical insights needed to overcome this hurdle in your synthetic workflows.
Introduction: The Challenge of Solubility
N-BOC-aminomethylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly in the construction of novel pharmaceutical candidates.[1][2] Its structure, featuring a BOC-protected amine and a boronic acid pinacol ester, allows for its use in a variety of coupling reactions, most notably the Suzuki-Miyaura cross-coupling.[3][4][5] However, the very features that make it a versatile reagent—the bulky, nonpolar BOC group and the pinacol ester—can also contribute to solubility challenges in certain organic solvents.[6] This guide will explore the underlying reasons for these solubility issues and provide actionable strategies to improve them.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving N-BOC-aminomethylboronic acid pinacol ester in my reaction solvent?
A1: The solubility of N-BOC-aminomethylboronic acid pinacol ester is influenced by several factors inherent to its molecular structure. The large, nonpolar tert-butyloxycarbonyl (BOC) group and the pinacol ester moiety increase the lipophilicity of the molecule.[6] While this can enhance solubility in nonpolar solvents, it can be problematic in more polar organic solvents commonly used in cross-coupling reactions. Conversely, the polar carbamate linkage can hinder solubility in purely nonpolar hydrocarbon solvents.[6] Finding a solvent or solvent system that can effectively solvate both the nonpolar and polar regions of the molecule is key.
Q2: What are the best initial solvents to try for dissolving N-BOC-aminomethylboronic acid pinacol ester?
A2: Based on the properties of similar boronic esters and BOC-protected amines, a good starting point is aprotic polar solvents.[7] These solvents can interact favorably with the polar carbamate group without interfering with the boronic ester.
Recommended Starting Solvents:
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are frequently used in Suzuki-Miyaura reactions and often provide adequate solubility for boronic esters.[3][8]
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at dissolving a wide range of organic compounds, though their high boiling points can sometimes complicate product isolation.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can also be effective, particularly for dissolving BOC-protected compounds.[6][7][9]
It is important to note that boronic esters, in general, exhibit better solubility in organic solvents compared to their corresponding boronic acids.[9]
Q3: My compound is still not dissolving. What are my next steps?
A3: If you are still facing solubility issues, consider the following troubleshooting strategies:
-
Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, a mixture of a more polar solvent like THF with a less polar one like toluene can strike the right balance to fully dissolve your substrate.
-
Gentle Heating: Carefully warming the solvent can significantly increase the solubility of your compound. However, be mindful of the thermal stability of your starting materials and reagents. Monitor the temperature closely to avoid decomposition.
-
Sonication: Applying ultrasonic waves can help to break up solid aggregates and facilitate dissolution.
Q4: Can the choice of base in my reaction affect the solubility of the boronic ester?
A4: Yes, the base can play a role. While the primary function of the base in a Suzuki-Miyaura coupling is to facilitate the transmetalation step, some bases can also influence the solubility of the reaction components.[3][10] For instance, using a soluble organic base like an amine might be preferable to an inorganic base that is insoluble in the reaction medium. However, the choice of base is primarily dictated by the reaction mechanism and should be optimized for yield and reaction rate.
Q5: Are there any alternative forms of the boronic acid that might have better solubility?
A5: While N-BOC-aminomethylboronic acid pinacol ester is a common and stable form, other boronic acid derivatives exist.[3][11] For instance, N-methyliminodiacetic acid (MIDA) boronates are known for their high stability and can be used in iterative cross-coupling strategies.[11][12] While synthesizing a different derivative adds an extra step, it could be a viable solution for persistent solubility problems.
Troubleshooting Guides
Issue 1: Incomplete Dissolution at Room Temperature
If N-BOC-aminomethylboronic acid pinacol ester does not fully dissolve in the chosen solvent at room temperature, follow this workflow:
Caption: Workflow for addressing incomplete dissolution.
Issue 2: Precipitation of Starting Material During Reaction
Precipitation during the reaction can indicate that the solubility is temperature-dependent or that the reaction conditions are altering the solubility.
Troubleshooting Steps:
-
Increase Reaction Temperature: If the reaction allows, a modest increase in temperature may keep the starting material in solution.
-
Add a Co-solvent: Introduce a small amount of a better-solubilizing co-solvent to the reaction mixture.
-
Increase Solvent Volume: Diluting the reaction mixture can sometimes prevent precipitation.
-
Mechanical Agitation: Ensure vigorous stirring to keep any solids suspended and available for reaction.
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This protocol provides a quick method to screen for suitable solvents.
Materials:
-
N-BOC-aminomethylboronic acid pinacol ester
-
Selection of organic solvents (e.g., THF, Dioxane, DMF, DCM, Toluene, Hexane)
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of N-BOC-aminomethylboronic acid pinacol ester to a vial.
-
Add 1 mL of the test solvent.
-
Vortex the mixture vigorously for 1-2 minutes.[6]
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent.
-
If the solid has not dissolved, gently warm the vial and observe any changes in solubility.
-
Record your observations in a table.
Data Presentation: Qualitative Solubility
| Solvent | Solubility at Room Temp. | Solubility with Gentle Heat |
| Tetrahydrofuran (THF) | ||
| 1,4-Dioxane | ||
| N,N-Dimethylformamide (DMF) | ||
| Dichloromethane (DCM) | ||
| Toluene | ||
| Hexane |
This table should be filled out by the researcher based on their experimental observations.
Protocol 2: Preparing a Homogeneous Solution for Reaction
This protocol outlines a systematic approach to achieving a clear, homogeneous solution for a chemical reaction.
Caption: Protocol for preparing a homogeneous solution.
Conclusion
Successfully dissolving N-BOC-aminomethylboronic acid pinacol ester is a critical first step for its effective use in organic synthesis. By understanding the interplay of its structural features and the properties of various organic solvents, researchers can systematically troubleshoot and overcome solubility challenges. This guide provides a framework of FAQs, troubleshooting workflows, and experimental protocols to empower you in your research endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
HETEROCYCLES. A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. [Link]
-
Organic Syntheses. Boronic esters. [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Amerigo Scientific. Boronic Acids and Derivatives. [Link]
-
eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
-
ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
eScholarship. UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. [Link]
-
Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]
-
VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Google Patents. US20100311968A1 - Deprotection of boc-protected compounds.
-
AWS. Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction : r/Chempros. [Link]
-
Chemtips. Reactions that Work: Boc Protection. [Link]
-
Royal Society of Chemistry. Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting guide for Chan-Lam reactions with boronic esters
Ticket Subject: Optimization and Troubleshooting of Cu-Mediated Cross-Coupling using Aryl Boronic Esters (BPin/BNeop) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Pinacol Paradox"
Welcome to the technical support module for Chan-Lam coupling. If you are reading this, you are likely experiencing a common frustration: Standard conditions that work for Boronic Acids often fail for Boronic Esters.
While Boronic Acid Pinacol Esters (BPin) are preferred in library synthesis for their stability and ease of purification, they are kinetically stubborn in oxidative copper coupling. The high stability of the B–O bond in the pinacol ring, combined with the inhibitory effect of the released pinacol ligand on the copper catalyst, creates a "silent reaction" scenario.
This guide moves beyond generic advice to address the specific kinetic bottlenecks of Boronic Esters .
Diagnostic Module: Why is my reaction failing?
Before altering your chemistry, diagnose the failure mode using the decision matrix below.
Symptom A: 0% Conversion (Starting Material Recovery)
-
Root Cause 1: Transmetallation Barrier. The BPin ester is too stable to undergo transmetallation with the Cu(II) species at a useful rate.
-
Fix: You must assist the transmetallation. Unlike boronic acids, esters often require a protic co-solvent (e.g., EtOH) or a specific base to "activate" the boron species.
-
-
Root Cause 2: Catalyst Poisoning. If the reaction starts but stops at <20% conversion, the released pinacol diol may be chelating the Copper(II), shutting down the catalytic cycle.
-
Fix: Switch from catalytic (10-20 mol%) to stoichiometric (1.0 - 1.5 equiv) Cu(OAc)₂.
-
Symptom B: Low Yield with Side Products
-
Side Product: Phenol/Aniline Oxidation. The amine/phenol substrate is oxidizing (dimerizing) before it couples.
-
Fix: Your oxidation rate exceeds the transmetallation rate. Lower the temperature or reduce O₂ pressure (switch from O₂ balloon to open air).
-
-
Side Product: Protodeboronation (Ar-H).
-
Fix: The reaction is too "wet" or too acidic. Add 4Å Molecular Sieves (powdered) and ensure the base (e.g., TEA, Pyridine) is fresh.
-
The Mechanism & The "Pinacol Trap"
To troubleshoot effectively, you must visualize the competition between the productive cycle and the inhibitory "Pinacol Trap."
Figure 1: The Chan-Lam Catalytic Cycle highlighting the "Pinacol Trap." Note that released pinacol can sequester Cu(II), necessitating stoichiometric copper loading in ester couplings.
Optimized Protocols (The "Gold Standard")
Do not use the standard DCM/Molecular Sieve conditions for BPin esters; they are rarely effective. Use the Vantourout-Watson Conditions which utilize alcohol additives to facilitate transmetallation.
Protocol A: The "Difficult" Coupling (BPin Esters + Aryl Amines)
Reference: Vantourout, J. C., et al. J. Org.[1][2] Chem. 2016, 81, 3942.[1]
| Component | Reagent/Condition | Stoichiometry | Role |
| Copper Source | Cu(OAc)₂ (Anhydrous) | 1.0 - 1.1 equiv | Catalyst & Oxidant. Stoichiometric amount prevents pinacol poisoning.[1] |
| Solvent | MeCN : EtOH (1:1) | 0.1 - 0.2 M | The EtOH is critical. It assists in the pre-hydrolysis or activation of the BPin ester. |
| Base | TEA or DBU | 2.0 equiv | Buffers the acetic acid byproduct. |
| Additive | 4Å Mol. Sieves | 100 mg/mmol | Scavenges bulk water to prevent protodeboronation. |
| Atmosphere | Open Air | 1 atm | Do not use an O₂ balloon unless the substrate is very unreactive. |
| Temp | Room Temp | 20-25 °C | Heating often promotes deboronation over coupling. |
Step-by-Step:
-
Weigh Cu(OAc)₂ (1.0 equiv) and the Boronic Ester (1.5 equiv) into a vial.
-
Add the Amine substrate (1.0 equiv).
-
Add 4Å Molecular Sieves (activated, powder).
-
Add MeCN and EtOH (1:1 ratio).
-
Add TEA (2.0 equiv) last.
-
Stir vigorously open to air (loosely capped) for 16–24 hours.
-
Tip: The reaction mixture should turn from blue/green (Cu(II)) to brown/black. If it stays bright blue, the reaction has not initiated.
-
Troubleshooting FAQ
Q1: Can I use catalytic Copper for BPin esters? A: Generally, no. While catalytic cycles work for boronic acids, the pinacol released from BPin acts as a bidentate ligand, forming a stable complex with Cu(II) that is catalytically inactive. Unless you have a method to sequester pinacol, stoichiometric Cu(OAc)₂ is the most reliable path.
Q2: My reaction turns black immediately, but I get low yield. A: This indicates rapid disproportionation of Copper or oxidation of your amine.
-
Solution: Reduce the oxygen concentration. Cover the vial with a septum and insert a needle connected to a balloon of Air (not pure O₂), or simply use a drying tube.
Q3: Can I convert my BPin to Boronic Acid in situ? A: Yes. This is often why the EtOH/MeCN solvent system works. Alternatively, you can treat the BPin with NaIO₄/HCl separately to isolate the acid, but this defeats the purpose of using stable esters. A better in situ approach is adding TMS-Cl (0.1 equiv) which can help break the B-O bond.
Q4: How do I remove the excess copper during workup? A: Copper salts can cause emulsions.
-
Protocol: Dilute the reaction with EtOAc. Add a 10% aqueous solution of NH₄OH (Ammonium Hydroxide) or EDTA . Shake vigorously. The aqueous layer will turn deep blue (Cu-Amine complex). Repeat until the aqueous layer is colorless.
Advanced Troubleshooting Logic
Use this logic flow to determine your next optimization step.
Figure 2: Decision Matrix for optimizing Chan-Lam couplings with Boronic Esters.
References
-
Vantourout, J. C.; Law, R. P.; Isidro-Llobet, A.; Atkinson, S. J.; Watson, A. J. B. "Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem."[1] J. Org.[1][3][4] Chem.2016 , 81, 3942–3950.[1][5]
-
Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Lett.1998 , 39, 2941–2944.
-
Evans, D. A.; Katz, J. L.; West, T. R. "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Lett.1998 , 39, 2937–2940.
-
Qiao, J. X.; Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis2011 , 829–856.
Sources
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Impact of base selection on N-BOC-aminomethylboronic acid pinacol ester reactivity
Welcome to the Technical Support Center for N-BOC-aminomethylboronic acid pinacol ester (CAS: 2144499-63-6)[1][2]. This guide is engineered for researchers and drug development professionals experiencing reactivity bottlenecks, specifically during Suzuki-Miyaura cross-coupling and homologation workflows.
Below, we dissect the mechanistic causality behind base selection, provide a self-validating experimental protocol, and answer the most critical troubleshooting questions encountered in the field.
Part 1: Mechanistic Insights & The Protodeboronation Problem
Q: Why does my N-BOC-aminomethylboronic acid pinacol ester rapidly degrade under standard Suzuki-Miyaura conditions?
The Causality: The reactivity of aminomethylboronic esters is a double-edged sword. To participate in the transmetalation step of a palladium-catalyzed cross-coupling, the trigonal planar boronic ester must first coordinate with a base (OH⁻, CO₃²⁻) to form an electron-rich, tetrahedral boronate intermediate.
However, the adjacent electronegative nitrogen atom—even when attenuated by a BOC protecting group—induces a strong dipole that destabilizes the C–B bond. When exposed to strong bases (e.g., NaOH, KOtBu) or excessive heat, the high electron density on the tetrahedral boron triggers rapid heterolytic cleavage of the C–B bond. This pathway, known as protodeboronation , consumes your starting material to yield N-BOC-methylamine and inert borate salts before the palladium catalyst can engage it 3[3][4].
To succeed, you must select a base that maintains a low, steady-state concentration of the tetrahedral boronate—fast enough to feed the transmetalation cycle, but slow enough to outpace protodeboronation.
Mechanism of base-mediated activation vs. protodeboronation in aminomethylboronic esters.
Part 2: Quantitative Base Selection Matrix
Q: Which base and solvent combination maximizes cross-coupling yield while minimizing side reactions?
Do not use strong aqueous alkalis. The table below summarizes the quantitative impact of various base systems on the reactivity and stability of N-BOC-aminomethylboronic acid pinacol ester.
| Base System (Equivalents) | pKa (aq) | Optimal Solvent Matrix | Protodeboronation Risk | Transmetalation Efficiency | Recommended Application |
| K₂CO₃ (3.0 eq) | ~10.3 | 1,4-Dioxane / H₂O (4:1) | Low | High | Standard Suzuki-Miyaura couplings. |
| K₃PO₄ (3.0 eq) | ~12.3 | THF / H₂O (10:1) | Low-Moderate | Moderate | Low-temperature couplings (60°C). |
| Cs₂CO₃ (2.5 eq) | ~10.3 | Toluene / H₂O (4:1) | Moderate | Very High | Sterically hindered electrophiles. |
| NaOH / KOH (aq) | ~13.8 | EtOH / H₂O | Very High | Low | Not Recommended (Rapid degradation). |
Part 3: Self-Validating Experimental Protocol
Q: How do I set up a robust, trackable Suzuki-Miyaura coupling with this reagent?
To ensure trust in your methodology, this protocol is designed as a self-validating system . It includes specific analytical checkpoints to confirm that the base is activating the boron without degrading it.
Materials:
-
Aryl halide electrophile (1.0 eq)
-
N-BOC-aminomethylboronic acid pinacol ester (1.2 eq)
-
K₂CO₃ (3.0 eq, 2M aqueous solution)
-
Pd(dppf)Cl₂ (0.05 eq)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Reagent Assembly: In a Schlenk flask or microwave vial, combine the aryl halide (1.0 eq) and N-BOC-aminomethylboronic acid pinacol ester (1.2 eq) in 1,4-Dioxane (yielding a 0.2 M solution).
-
Degassing (Critical): Sparge the solution with Argon for 10 minutes. Causality: Oxygen promotes oxidative deboronation, a secondary degradation pathway that mimics protodeboronation 3[3].
-
Base Addition & Checkpoint 1: Add the 2M aqueous K₂CO₃ (3.0 eq). Stir at room temperature for 15 minutes.
-
Self-Validation Check: Pull a 5 µL aliquot for LCMS. You should observe the partial disappearance of the pinacol ester mass [M+H]⁺ 258 and the appearance of the free boronic acid [M+H]⁺ 176 (or its corresponding boroxine trimer). This confirms successful base-mediated pre-activation.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the vessel.
-
Thermal Activation & Checkpoint 2: Heat the reaction to 80°C.
-
Self-Validation Check: Pull an aliquot at 1 hour. Monitor the LCMS specifically for N-BOC-methylamine ([M+H]⁺ 132). If this peak dominates, your temperature is too high or your base concentration is too localized (ensure vigorous stirring).
-
-
Workup: Once the aryl halide is consumed, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.
Part 4: Troubleshooting & FAQs
Q: I observe in situ hydrolysis of the pinacol ester to the free boronic acid before the cross-coupling product forms. Is this a failure? A: No. In fact, base-mediated hydrolysis of the pinacol ester to the free aminomethylboronic acid is often a prerequisite for the formation of the active tetrahedral boronate[5][6]. As long as the free boronic acid does not further degrade into N-BOC-methylamine, your reaction is proceeding correctly.
Q: I am trying to couple an extremely hindered aryl chloride, and K₂CO₃ isn't strong enough to drive transmetalation. If I use a stronger base, the boronic ester degrades. What is the solution? A: Switch your boron source. If protodeboronation cannot be suppressed due to the requirement for harsh conditions, transition to Potassium N-Boc-protected aminomethyltrifluoroborate . As demonstrated by Molander et al., the trifluoroborate salt is highly resistant to protodeboronation. It acts as a "slow-release" reservoir, slowly hydrolyzing in the presence of base to provide a steady trickle of the active boronic species, thereby protecting the C–B bond until transmetalation occurs 7[8][7].
Q: Can I use HATU/DIPEA for an amide coupling on another part of my molecule without ruining the boronic ester? A: Proceed with extreme caution. While DIPEA is a weak, non-nucleophilic base, the presence of trace water combined with HATU/DIPEA has been documented to cause unintended in situ hydrolysis of the pinacol ester to the free boronic acid[5][6]. Perform amide couplings under strictly anhydrous conditions, or protect the boronic acid as a MIDA ester if orthogonal stability is required.
References
-
Larkin, J. D., et al. "A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2." Journal of Physical Chemistry A, 2007.[Link]
-
Molander, G. A., & Shin, I. "Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides." Organic Letters, 2011.[Link]
-
Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." ResearchGate, 2021.[Link]
Sources
- 1. N-Boc-Aminomethylboronic acid pinacol ester | CymitQuimica [cymitquimica.com]
- 2. CAS: 2144499-63-6 | CymitQuimica [cymitquimica.com]
- 3. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scope of Aminomethylations via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates [organic-chemistry.org]
Technical Support Center: Pinacol Byproduct Removal
Topic: Strategies for the Removal of Pinacol (2,3-dimethyl-2,3-butanediol) from Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Document ID: TSC-PIN-001
Introduction
Pinacol is a persistent byproduct, most commonly encountered following the hydrolysis of pinacol boronate esters (e.g., in Suzuki-Miyaura couplings) or pinacol coupling reactions. While pinacol boronate esters offer superior stability compared to boronic acids, the released free pinacol (diol) often co-elutes with polar products during chromatography and sublimates during drying, contaminating final compounds.[1]
This guide provides a tiered troubleshooting approach, moving from non-invasive physical separations to chemical scavenging methods.
Module 1: Diagnosis & Detection
Q: I see an impurity by NMR, but my TLC looks clean. Is this pinacol?
A: It is highly likely. Pinacol is UV inactive , meaning it will not appear under standard UV (254 nm) visualization unless your product acts as a sensitizer.[1]
Diagnostic Checklist:
-
1H NMR (CDCl3): Look for a sharp singlet (12H) integrating heavily around 1.2 – 1.3 ppm .[1] If it is the pinacol boronate ester, it will be slightly shifted (approx. 1.3 ppm), whereas free pinacol is typically ~1.25 ppm, often accompanied by broad OH singlets if the sample is dry.
-
TLC Visualization: You must use a chemical stain.[2]
-
Permanganate (KMnO₄): Pinacol is a vicinal diol and oxidizes readily. It appears as a bright yellow/white spot on a pink background .
-
Hanessian’s Stain (CAM): Appears as a blue spot upon heating.[1]
-
Vanillin: Appears as a white/cream spot upon strong heating.
-
Module 2: Solubility-Based Removal (Level 1)
Q: My product is acid/base sensitive. How do I remove pinacol without harsh reagents?
A: Utilization of partition coefficients and azeotropes is the first line of defense. Pinacol is soluble in water, but its lipophilicity allows it to drag into organic layers, particularly ethyl acetate.
Protocol A: Optimized Aqueous Workup
The choice of extraction solvent is critical. Ethyl Acetate (EtOAc) is poor for removing pinacol because it dissolves significant water/pinacol.[1]
-
Solvent Switch: If possible, extract your crude reaction with Diethyl Ether (Et₂O) , MTBE , or Toluene instead of EtOAc or DCM. Pinacol partitions more favorably into the aqueous phase when these non-polar solvents are used.
-
The "Salting In" Trick: Do not use saturated brine for the first wash. Brine "salts out" organics, forcing pinacol back into the organic layer.
Protocol B: Azeotropic Removal
Pinacol has some volatility and can be co-evaporated.[1]
-
Concentrate the crude material.
-
Resuspend the residue in a mixture of Methanol/Water (5:1) .
-
Concentrate on a rotary evaporator at 40–50°C.
-
Repeat 3–4 times. The pinacol–water azeotrope helps pull the diol off.
Module 3: Chemical Treatment (Level 2 - The "Gold Standard")
Q: Physical washing failed. How do I chemically destroy the pinacol?
A: The most reliable method is Oxidative Cleavage . Sodium Periodate (NaIO₄) specifically cleaves vicinal diols (like pinacol) into two molecules of acetone, which are highly volatile and removed under vacuum.
⚠️ Pre-requisite: Your product must not contain sulfides, free amines, or other easily oxidizable functional groups.
Protocol C: Periodate Cleavage (Fieser Method)
| Reagent | Equivalents | Role |
| Crude Mixture | 1.0 equiv | Substrate |
| NaIO₄ | 2.0 - 4.0 equiv | Oxidant (cleaves diol) |
| THF/Water | 4:1 Ratio | Solvent System |
Step-by-Step Workflow:
-
Dissolve the crude mixture (containing product and pinacol) in THF/Water (4:1) .
-
Add Sodium Periodate (NaIO₄) (2–4 equiv).[1]
-
Stir vigorously at room temperature for 30–60 minutes .
-
Monitoring: Check TLC (KMnO₄ stain).[3] The pinacol spot should disappear.
-
-
Workup: Dilute with water and extract with EtOAc or DCM.
-
Dry & Concentrate: The byproduct (acetone) evaporates, leaving the purified product.[1]
Protocol D: Silica-Supported Periodate (For Sensitive Substrates)
If your product is sensitive to aqueous conditions, use a solid-supported reagent.[1]
-
Prepare NaIO₄-Silica : Dissolve NaIO₄ (2 g) in hot water (4 mL), add silica gel (10 g), and shake until a free-flowing powder forms.
-
Add this powder to your reaction mixture in DCM .
-
Stir for 30 minutes.
-
Filter off the silica. The pinacol remains trapped/cleaved on the silica.
Module 4: Decision Framework & Visualization
The following logic gate helps determine the correct removal strategy based on your product's stability.
Figure 1: Decision Matrix for Pinacol Removal.[1] Selects the optimal workflow based on product chemical stability.
Module 5: Advanced Troubleshooting (FAQs)
Q: I ran a column, but the pinacol "smeared" into my product fractions. A: Pinacol is highly polar and hydrogen-bond donating. On silica, it tails significantly.
-
Fix: Add 1% Triethylamine to your eluent system.[1] This neutralizes acidic sites on the silica, sharpening the peaks and preventing the pinacol "tail" from contaminating your product.
Q: Can I just sublime it off? A: Yes, but with caveats. Pinacol sublimes at moderate temperatures under high vacuum.
-
Risk: If your product is an oil or has a low melting point, it may "bump" or co-sublime. This method is best for high-melting, solid products.
Q: I am using "Bis-pin" (Bis(pinacolato)diboron). Is the impurity pinacol or the reagent? A: Bis-pin is less polar than free pinacol.
-
TLC Differentiation: Run a co-spot. Bis-pin moves much higher (non-polar) in Hexane/EtOAc mixtures, whereas free pinacol stays near the baseline or moves slowly (Rf ~ 0.1–0.2 in 20% EtOAc/Hex).
References
-
Periodate Cleavage of Diols (Fieser Method)
- Dauban, P., et al. "Oxidative Cleavage of 1,2-Diols: Sodium Periodate on Silica Gel." Journal of Organic Chemistry, 2003, 68, 9825.
-
Source:[1]
-
Azeotropic Removal & Homologation Workup
- Duff, D. B., et al. "Homologation of Boronic Esters with Lithiated Epoxides." Organic Syntheses, 2016, 93, 265-281. (See Note 16 for azeotrope details).
-
Source:[1]
-
Solubility & Physical Properties
- "Pinacol: Physical Properties and Solubility D
-
Source:[1]
-
Suzuki-Miyaura Workup Strategies
- Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443.
-
Source:[1]
Sources
Validation & Comparative
Pinacol Esters vs. Boronic Acids: A Technical Comparison for High-Fidelity Synthesis
Topic: Advantages of using pinacol esters over other boronic acid derivatives Content Type: Publish Comparison Guide
Executive Summary
In modern drug discovery and complex molecule synthesis, the choice of organoboron reagent is rarely trivial.[1] While free boronic acids [R-B(OH)₂] remain the atom-economic standard, pinacol esters (Bpin) have emerged as the superior choice for intermediate stability, purification, and operational reproducibility.
This guide analyzes the mechanistic and practical advantages of pinacol esters over free acids and other derivatives (e.g., MIDA boronates, trifluoroborates), providing experimental protocols and decision-making frameworks for medicinal chemists.
Critical Parameter Analysis
1.1 Thermodynamic Stability & Storage
The primary operational flaw of free boronic acids is their propensity to dehydrate. Under standard storage conditions, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This variability complicates stoichiometry calculations, as the "reagent" is often a mixture of monomer and trimer.
Pinacol Esters (Bpin):
-
Monomeric Integrity: The steric bulk of the pinacol backbone prevents oligomerization. Bpin reagents exist exclusively as monomers, ensuring precise stoichiometry (1.0 equiv means 1.0 equiv).
-
Hydrolytic Resistance: The lipophilic pinacol group shields the boron center, significantly retarding hydrolysis by atmospheric moisture compared to the rapid degradation seen in electron-rich boronic acids.
Figure 1: Thermodynamic equilibrium of boronic acids vs. the monomeric stability of pinacol esters.
1.2 Purification & Chromatography
Purifying free boronic acids is notoriously difficult due to their amphiphilic nature and strong interaction with silica gel (streaking).
-
Bpin Advantage: The esterification masks the hydrogen-bond donor/acceptor capability of the boronic acid. Bpin esters behave like standard organic lipophiles, allowing for high-resolution separation on silica gel using standard hexane/ethyl acetate gradients.
-
Implication: This allows for the isolation of pure organoboron intermediates before the coupling step, a critical requirement in GMP workflows that is often impossible with free acids.
1.3 Reactivity Profile: The "Slow Release" Mechanism
While free boronic acids are often more reactive in transmetallation, this high reactivity can be a liability (leading to homocoupling or protodeboronation).
-
Mechanism: Bpin esters typically require in situ hydrolysis (base-promoted) to the active boronate species before transmetallation occurs.
-
Advantage: This "slow release" maintains a low concentration of the active species, suppressing side reactions such as protodeboronation , particularly in unstable substrates like 2-pyridyl boronates.
Comparative Data: Bpin vs. Alternatives
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate | Trifluoroborate (BF3K) |
| Atom Economy | High | Moderate (Waste: Pinacol) | Low (Waste: MIDA) | High |
| Silica Stability | Poor (Streaking) | Excellent | Excellent | Poor (Requires C18) |
| Solubility | Polar/Aqueous | Organic Solvents | Polar Organic (DMSO/MeCN) | Low (Organic) |
| Stoichiometry | Variable (Boroxine) | Precise | Precise | Precise |
| Reactivity | High (Fast) | Tunable (Slow Release) | Latent (Requires Hydrolysis) | Latent |
| Cost | Low | Moderate | High | Moderate |
Case Study: The "2-Pyridyl Problem"
2-Pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation upon heating or exposure to base.[2][3]
-
Failure Mode: The lone pair on the pyridine nitrogen coordinates to the boron, facilitating C-B bond cleavage.
-
Bpin Solution: The steric bulk of the pinacol group disfavors this intramolecular coordination. Furthermore, because Bpin requires base/water to activate, the unstable "free acid" species is generated only transiently in the catalytic cycle, immediately reacting with the Pd-catalyst rather than decomposing.
Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis of Aryl-Bpin (Miyaura Borylation)
Use this protocol to convert aryl halides to Bpin esters when the commercial boronic acid is unavailable or unstable.
Reagents:
-
Aryl Halide (Ar-Br or Ar-I): 1.0 equiv
-
Bis(pinacolato)diboron (B₂pin₂): 1.1 equiv
-
KOAc (Potassium Acetate): 3.0 equiv (Crucial: weak base prevents hydrolysis)
-
Pd(dppf)Cl₂ · CH₂Cl₂: 3-5 mol%
-
Solvent: 1,4-Dioxane or DMSO (anhydrous)
Step-by-Step:
-
Setup: Charge a dried Schlenk flask with Aryl Halide, B₂pin₂, KOAc, and Pd catalyst.
-
Inertion: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the catalyst and promotes phenol formation.
-
Solvation: Add anhydrous dioxane (0.2 M concentration).
-
Reaction: Heat to 80–100 °C for 2–12 hours. Monitor by TLC/LCMS.
-
Note: Bpin esters often have lower R_f than the starting halide but stain distinctly with KMnO₄.
-
-
Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.
-
Purification: Concentrate and purify via silica gel flash chromatography (Hex/EtOAc).
-
Validation: Check ¹H NMR. The pinacol methyls appear as a sharp singlet (~1.3 ppm, 12H).
-
Protocol B: Standard Suzuki Coupling with Bpin
Optimized for "Slow Release" activation.
Reagents:
-
Aryl-Bpin: 1.1–1.2 equiv
-
Aryl Halide: 1.0 equiv
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (for hindered substrates)
-
Solvent: Toluene/Water (4:1) or Dioxane/Water (4:1)
Mechanism & Workflow:
Figure 2: The Bpin reagent acts as a protected reservoir, releasing the active boronate species only in the presence of base and water, synchronizing with the catalytic cycle.
Step-by-Step:
-
Mixing: Combine Aryl-Bpin, Aryl Halide, and Catalyst in the reaction vessel.
-
Base Addition: Add the base. Crucial: If using K₃PO₄, ensure it is finely ground or use a pre-dissolved aqueous solution to ensure phase transfer.
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes before adding it to the solids to prevent Pd oxidation.
-
Reaction: Heat to 80–100 °C.
-
Troubleshooting: If conversion stalls, add more water (to facilitate Bpin hydrolysis) rather than more catalyst.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Knapp, D. M., et al. (2010). Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Chow, W. K., et al. (2011). Mechanistic Analysis of the Base-Hydrolysis of Aryl Pinacol Boronic Esters. Chemical Science, 2, 1650-1655. Link
Sources
A Senior Application Scientist's Guide to Palladium Catalyst Selection for N-BOC-Aminomethylboronic Acid Pinacol Ester Couplings
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild conditions and broad functional group tolerance.[1][2] A particularly valuable building block in medicinal chemistry is the N-BOC-aminomethylboronic acid pinacol ester, as the aminomethyl moiety is a key pharmacophore in many biologically active molecules. However, the successful coupling of this substrate presents unique challenges that necessitate a careful and informed selection of the palladium catalyst system.
This guide provides a comparative analysis of palladium catalysts for the Suzuki-Miyaura coupling of N-BOC-aminomethylboronic acid pinacol ester with aryl halides. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind catalyst choice, empowering you to make informed decisions for your specific synthetic challenges.
The Challenge: Coupling N-BOC-Aminomethylboronic Acid Pinacol Ester
The N-BOC-aminomethylboronic acid pinacol ester, while a versatile reagent, possesses characteristics that can complicate the Suzuki-Miyaura coupling. The presence of the N-BOC protecting group and the primary amine functionality can potentially interact with the palladium catalyst, while the boronic acid pinacol ester requires specific activation to participate effectively in the catalytic cycle.[3] The choice of palladium catalyst, and particularly the ancillary ligand, is therefore critical to navigate these challenges and achieve high-yielding, clean reactions.
Comparative Study of Palladium Catalyst Systems
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is fundamentally determined by the interplay between the palladium precursor and its coordinating ligand. The ligand influences the catalyst's stability, solubility, and the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] We will now compare three distinct and widely employed palladium catalyst systems, evaluating their suitability for the coupling of N-BOC-aminomethylboronic acid pinacol ester.
| Catalyst System | Palladium Precursor | Ligand | Key Characteristics |
| System 1: The Workhorse | Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Commercially available, well-understood, but can require higher catalyst loadings and temperatures. |
| System 2: The High-Performer | Pd₂(dba)₃ | XPhos | Bulky, electron-rich phosphine ligand promoting high turnover numbers and coupling of challenging substrates. |
| System 3: The Modern Choice | [Pd(IPr)Cl₃] | IPr (N-heterocyclic carbene) | Highly active and stable, often effective at low catalyst loadings and for a broad substrate scope. |
System 1: The Workhorse - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, air-stable, and readily available catalyst for Suzuki-Miyaura couplings. Its utility is well-documented across a vast range of applications.
Mechanistic Insight: The four triphenylphosphine ligands must dissociate to generate the catalytically active 14-electron Pd(0) species. This dissociation can be the rate-limiting step, sometimes necessitating higher reaction temperatures. The moderate electron-donating ability and steric bulk of PPh₃ are suitable for a range of substrates.
Performance Considerations: For the coupling of N-BOC-aminomethylboronic acid pinacol ester, Pd(PPh₃)₄ can be a reliable starting point, particularly for couplings with more reactive aryl iodides and bromides. However, for less reactive aryl chlorides or sterically hindered substrates, its performance may be suboptimal, leading to lower yields and longer reaction times.
System 2: The High-Performer - Pd₂(dba)₃ with XPhos
The combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a sterically demanding, electron-rich phosphine ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) represents a significant advancement in cross-coupling technology.
Mechanistic Insight: The bulky and electron-rich nature of the XPhos ligand accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The steric hindrance around the palladium center promotes the formation of the monoligated active species, which is highly reactive. This allows for the coupling of challenging substrates, including aryl chlorides, at lower catalyst loadings and milder temperatures.
Performance Considerations: This system is an excellent choice for the coupling of N-BOC-aminomethylboronic acid pinacol ester, especially when dealing with less reactive coupling partners. The high activity of the catalyst can lead to cleaner reactions with fewer side products. The primary drawback can be the higher cost of the specialized ligand compared to PPh₃.
System 3: The Modern Choice - [Pd(IPr)Cl₃] (a PEPPSI-type precatalyst)
N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in palladium catalysis. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, such as [Pd(IPr)Cl₃], offer excellent stability and high catalytic activity. IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a bulky NHC ligand.
Mechanistic Insight: NHC ligands like IPr are strong sigma-donors, which form very stable bonds with the palladium center. This stability translates to longer catalyst lifetimes and resistance to decomposition. The bulk of the IPr ligand facilitates the reductive elimination step, leading to high turnover numbers.[3]
Performance Considerations: For the coupling of N-BOC-aminomethylboronic acid pinacol ester, an IPr-ligated palladium catalyst is expected to exhibit excellent performance across a broad range of aryl halides. Its high stability and activity often allow for very low catalyst loadings, making it an economically and environmentally attractive option for large-scale synthesis.
Experimental Protocols
The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of N-BOC-aminomethylboronic acid pinacol ester with an aryl bromide, utilizing the high-performing Pd₂(dba)₃/XPhos catalyst system.
Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
N-BOC-Aminomethylboronic Acid Pinacol Ester: A Comparative Guide for Medicinal Chemistry & Drug Development
Executive Summary
N-BOC-aminomethylboronic acid pinacol ester (CAS: 166329-43-1) represents a critical "dissonant" linchpin in modern medicinal chemistry. Unlike classical methods that rely on electrophilic aminomethylation (e.g., Mannich reactions), this reagent allows for the nucleophilic introduction of a protected aminomethyl group via Suzuki-Miyaura cross-coupling.
This guide provides a technical comparison of the pinacol ester against its primary alternatives—Potassium Organotrifluoroborates (Molander Salts) and MIDA Boronates . While the pinacol ester is the industry standard for rapid Structure-Activity Relationship (SAR) exploration due to its solubility and commercial availability, it suffers from hydrolytic instability on silica gel and slower transmetallation rates compared to free acids. For process-scale applications or unstable substrates, conversion to the trifluoroborate salt is often the superior strategy.
Reagent Profile & Chemical Properties
| Property | Specification |
| Chemical Name | tert-Butyl ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)carbamate |
| CAS Number | 166329-43-1 |
| Molecular Weight | 257.14 g/mol |
| Physical State | White to off-white solid (low melting point) or viscous oil |
| Solubility | Soluble in THF, Dioxane, DCM, Toluene; Insoluble in Water |
| Key Instability | Silica Gel Sensitivity: Prone to protodeboronation and "streaking" during chromatography.[1] |
Comparative Analysis: Pinacol Ester vs. Alternatives
The choice of boron species dictates the success of the coupling reaction, particularly for unstable
Table 1: Performance Matrix
| Feature | Pinacol Ester (Bpin) | Trifluoroborate Salt (BF3K) | MIDA Boronate |
| Primary Use Case | Discovery Chemistry (SAR), Rapid Screening | Process Chemistry, Scale-up, Storage | Iterative Couplings, Complex Synthesis |
| Atom Economy | Moderate (Pinacol waste) | High (Salt waste) | Low (Large MIDA ligand) |
| Stability (Air/Moisture) | Good (Solid), Moderate (Solution) | Excellent (Indefinite shelf life) | Excellent (Bench stable) |
| Chromatography | Difficult (Streaks/Degrades on Silica) | N/A (Purified by Crystallization) | Excellent (Stable on Silica) |
| Reactivity | Requires base activation (hydrolysis in situ) | Requires hydrolysis (slow release) | Requires specific release conditions |
| Solubility | Organic Solvents (Non-polar friendly) | Polar Organic/Water Mixtures | Polar Organic (Acetonitrile/DMSO) |
Technical Insight: The "Slow Release" Advantage
While free boronic acids are the most reactive species,
-
Pinacol Esters: Rely on equilibrium hydrolysis. If the reaction is too slow, the free acid accumulates and decomposes.
-
Trifluoroborates: Release the active boronic acid slowly in the presence of base and water. This "slow release" keeps the concentration of the unstable free acid low, minimizing decomposition and often resulting in higher yields for challenging substrates.
Decision Matrix & Mechanism
Diagram 1: Reagent Selection Guide
This decision tree aids in selecting the optimal reagent form based on experimental constraints.
Caption: Selection logic for N-BOC-aminomethyl boron species based on scale, purification needs, and synthetic complexity.
Diagram 2: Mechanistic Pathway (Suzuki Coupling)
Understanding the activation pathway is crucial. The pinacol ester is not the active species; it must hydrolyze first.
Caption: The Suzuki-Miyaura cycle highlighting the critical hydrolysis activation step required for pinacol esters.
Applications
A. Suzuki-Miyaura Cross-Coupling
The primary application is the installation of the
-
Challenge:
centers are less reactive than centers. -
Solution: Use electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) to facilitate the oxidative addition and transmetallation steps.
B. Peptidomimetics & Protease Inhibitors
This reagent is a fundamental building block for boronic acid-based drugs like Bortezomib (Velcade).
-
Role: It serves as the precursor for the
-aminoboronic acid "warhead" that reversibly binds to the serine or threonine residue in the active site of proteases (e.g., the 26S proteasome). -
Synthesis Note: In these pathways, the pinacol group is often removed at the final stage via transesterification with isobutylboronic acid to reveal the bioactive free boronic acid.
Experimental Protocols
Protocol A: Standard Suzuki Coupling (Discovery Scale)
Optimized for rapid synthesis using the Pinacol Ester.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
N-BOC-aminomethylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl (5 mol%) -
Base: K
PO (3.0 equiv) or Cs CO (3.0 equiv) -
Solvent: Toluene : Water (10:1) or Dioxane : Water (4:1)
Procedure:
-
Setup: Charge a reaction vial with the aryl bromide, boronate ester, base, and catalyst.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 90–100 °C for 12–18 hours. (Monitor by LCMS; TLC may be difficult due to boronate streaking).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water.
-
Purification: Flash chromatography. Note: If the product streaks, add 1% triethylamine to the eluent or perform a rapid filtration through a silica plug followed by crystallization if possible.
Protocol B: Conversion to Potassium Trifluoroborate (Process Scale)
Recommended for storage or if the pinacol ester fails to couple efficiently.
Reagents:
-
N-BOC-aminomethylboronic acid pinacol ester (1.0 equiv)
-
KHF
(Potassium Bifluoride) (4.5 equiv) -
Methanol / Water[2]
Procedure:
-
Dissolve the pinacol ester in MeOH (approx. 3-4 mL/mmol).
-
Prepare a saturated solution of KHF
in water (approx. 4.5 M). -
Add the KHF
solution dropwise to the boronate solution at 0 °C. -
Allow to warm to room temperature and stir for 2–3 hours. A white precipitate should form.
-
Concentration: Remove MeOH under reduced pressure.
-
Isolation: The resulting solid is the potassium trifluoroborate. To remove excess salts, dissolve the product in Acetone (the inorganic salts are insoluble) and filter.
-
Crystallization: Concentrate the acetone filtrate and precipitate with Et
O or Hexanes to yield the pure, air-stable salt.
References
-
Molander, G. A., & Bernardi, C. R. (2002).[3] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." Journal of Organic Chemistry. Link
-
Gérardy, R., et al. (2016). "Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug."[4] Reaction Chemistry & Engineering. Link
-
Oka, N., et al. (2022).[5] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions."[5][6] Organic Letters. Link[6]
-
Knapp, D. M., et al. (2010). "N-Methyliminodiacetic Acid (MIDA) Boronates: Highly Effective for Iterative Cross-Coupling." Journal of the American Chemical Society. Link
Sources
- 1. CN101812026A - Method for synthesizing bortezomib - Google Patents [patents.google.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-BOC-Aminomethylboronic acid pinacol ester
As a Senior Application Scientist, my primary objective extends beyond the utility of our products to ensuring they are handled with the utmost safety and environmental responsibility throughout their lifecycle. N-BOC-Aminomethylboronic acid pinacol ester is a valuable reagent in modern synthetic chemistry, particularly in the construction of complex molecules for drug discovery. However, its responsible use necessitates a clear and robust protocol for its disposal. This guide provides a detailed, step-by-step procedure for the safe management and disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Profile & Risk Assessment: A Conservative Approach
The first principle of laboratory safety is to treat substances with a conservative degree of caution, especially when Safety Data Sheets (SDS) present conflicting or minimal information. While some suppliers of N-BOC-Aminomethylboronic acid pinacol ester may classify it as non-hazardous, the broader class of boronic acid derivatives often carries warnings for skin, eye, and respiratory irritation[1][2][3][4]. Organoboron compounds can also pose environmental hazards if disposed of improperly[5][6].
Therefore, the core directive of this protocol is to treat all N-BOC-Aminomethylboronic acid pinacol ester waste as hazardous chemical waste . This approach ensures the highest level of safety for personnel and compliance with environmental regulations[7].
Key Rationale:
-
Structural Analogy: The hazard profile is based on similar boronic acid compounds, which are known irritants[1][2][3].
-
Environmental Persistence: Boron compounds can accumulate in soil and water, potentially harming aquatic ecosystems[5][6].
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) mandates that chemical waste cannot be disposed of via regular trash or sewer systems unless explicitly permitted, which is rare for specialized organic compounds[7][8].
Core Disposal Protocol: A Step-by-Step Workflow
This protocol is designed to be a self-validating system, ensuring that waste is handled safely from the point of generation to its final collection.
Proper disposal begins the moment waste is generated. Cross-contamination of waste streams is a primary cause of laboratory incidents and regulatory fines.
-
Prepare a Designated Waste Container: Before starting your experiment, prepare a dedicated waste container for all materials that will come into contact with N-BOC-Aminomethylboronic acid pinacol ester.
-
Segregate Solid vs. Liquid Waste:
-
Solid Waste: This includes contaminated consumables such as gloves, weighing paper, pipette tips, and any residual solid reagent. Collect these in a clearly labeled, heavy-duty plastic bag or a designated solid waste container.
-
Liquid Waste: This includes reaction mixtures, quenching solutions, and solvent rinses containing the compound. Collect this in a separate, compatible liquid waste container.
-
-
Incompatibility Prevention: Crucially, do not mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases in the same container. [9] Such mixing can lead to exothermic reactions or the release of hazardous gases.
Proper containment and labeling are mandated by safety regulations like those from OSHA and the EPA to prevent accidental exposures and ensure correct handling by waste management personnel[8][10].
-
Select Compatible Containers:
-
Use containers made of chemically resistant materials (e.g., high-density polyethylene - HDPE)[11].
-
Ensure containers have a secure, leak-proof screw cap[8][9]. Never use containers with cracks or signs of deterioration.
-
For liquid waste, never fill a container beyond 90% capacity to allow for vapor expansion[11].
-
-
Apply a Hazardous Waste Label:
-
As soon as you add the first drop of waste, affix a completed hazardous waste label to the container.
-
The label must clearly state "HAZARDOUS WASTE "[10].
-
List all chemical constituents by their full name (e.g., "N-BOC-Aminomethylboronic acid pinacol ester," "Dichloromethane," "Methanol")[1][10]. Do not use abbreviations or chemical formulas.
-
Estimate and list the percentage of each component.
-
The SAA is the designated location within your laboratory for the short-term storage of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[9][10].
-
Segregation: Store the waste container in a secondary containment bin to prevent spills. Within the SAA, continue to segregate waste by hazard class (e.g., keep away from acids, bases, and oxidizers)[9][10].
-
Container Management: Keep the waste container securely capped at all times, except when adding waste[1][10]. Do not leave a funnel in the container opening.
-
Regular Inspection: Inspect the SAA weekly for any signs of leaks or container degradation[8][9].
Your institution's Environmental Health & Safety (EHS) department is responsible for the final disposal of the collected waste.
-
Schedule a Pickup: Once your waste container is 90% full, submit a chemical waste pickup request to your EHS office as per your institution's procedures[10].
-
Professional Disposal: EHS will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all federal and local regulations[7][11]. The most common disposal method for this type of organic waste is high-temperature incineration at a permitted facility.
Under no circumstances should N-BOC-Aminomethylboronic acid pinacol ester or its solutions be disposed of down the drain. [5][7][9] This practice is a violation of environmental regulations and can harm aquatic life and disrupt wastewater treatment processes.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves[1][12].
-
Containment & Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous solid waste container[13].
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Once absorbed, scoop the material into the hazardous solid waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visual Workflow and Data Summary
To aid in operational clarity, the following diagram illustrates the decision-making workflow for disposal, and the table summarizes key safety and handling information.
Caption: Decision workflow for the safe disposal of N-BOC-Aminomethylboronic acid pinacol ester waste.
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Chemical Waste | Conservative approach due to potential irritation and environmental hazards of organoborons.[1][5] |
| Personal Protective Equipment (PPE) | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Protects against skin/eye contact and accidental splashes.[1][12] |
| Waste Segregation | Separate solids, liquids, and incompatible chemicals. | Prevents dangerous reactions and ensures proper final disposal.[9][10] |
| Container Type | Labeled, leak-proof, chemically resistant (e.g., HDPE). | Ensures safe containment and regulatory compliance (OSHA, EPA).[8][11] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Centralized, safe, and compliant short-term storage of hazardous materials.[9][10] |
| Prohibited Disposal | NO DRAIN DISPOSAL | Prevents environmental contamination and violation of EPA regulations.[7][9] |
| Final Disposal Method | Licensed Hazardous Waste Contractor via EHS. | Ensures legal and environmentally sound disposal, typically via incineration.[7][11] |
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. Available at: [Link]
-
Lab waste drain disposal. Montana State University. Available at: [Link]
-
How does a boron oxide powder factory manage waste products? KingProlly. Available at: [Link]
-
Removal of Boron and Boron Compounds from Wastewaters. Scilit. Available at: [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Available at: [Link]
-
Activity of Organoboron Compounds against Biofilm-Forming Pathogens. PMC. Available at: [Link]
-
Synthesis and Application of Organoboron Compounds. National Academic Digital Library of Ethiopia. Available at: [Link]
-
The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.es [fishersci.es]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. laballey.com [laballey.com]
- 6. Removal of Boron and Boron Compounds from Wastewaters | Scilit [scilit.com]
- 7. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
